Product packaging for CTEP(Cat. No.:CAS No. 871362-31-1)

CTEP

Katalognummer: B1669653
CAS-Nummer: 871362-31-1
Molekulargewicht: 391.8 g/mol
InChI-Schlüssel: GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

CTEP (also known as Ro4956371) is a novel, highly selective, and potent negative allosteric modulator and inverse agonist of the metabotropic glutamate receptor subtype 5 (mGluR5) . It binds with nanomolar affinity to human, mouse, and rat mGlu5, demonstrating low species difference and over 1000-fold selectivity for mGlu5 over all other tested receptor targets, which makes it an invaluable tool for specific receptor studies . Its key advantage over earlier prototypical mGlu5 inhibitors like MPEP and fenobam lies in its superior pharmacokinetic profile. This compound features a high oral bioavailability of approximately 100% and an unusually long half-life of about 18 hours in mice . This long duration of action allows for sustained receptor blockade with dosing once every 48 hours in chronic in vivo studies, simplifying experimental designs and reducing animal handling . Due to these properties, this compound is a critical research compound for preclinical investigations into central nervous system disorders where mGluR5 is implicated, including anxiety, depression, fragile X syndrome, Parkinson's disease, and pain . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13ClF3N3O B1669653 CTEP CAS No. 871362-31-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCTCOGYKAJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469986
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871362-31-1
Record name 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871362-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ctep
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTEP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP. This compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Understanding its physicochemical characteristics is crucial for its application in preclinical and clinical research, particularly in the fields of neuroscience and drug development. This document summarizes key data, outlines experimental methodologies for their determination, and visualizes the compound's mechanism of action.

Chemical Identity and Structure

This compound is a complex organic molecule with the systematic IUPAC name 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine.[1] Its structure comprises a substituted pyridine ring linked via an ethynyl bridge to a dimethylated imidazole ring, which is further substituted with a trifluoromethoxyphenyl group.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine[1]
Common Name This compound, RO4956371
CAS Number 871362-31-1[1]
Molecular Formula C19H13ClF3N3O[1]
Molecular Weight 391.8 g/mol [1]
Canonical SMILES CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for drug design and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data for this compound

PropertyValueMethod
Melting Point Data not available-
Boiling Point Data not available-
Solubility DMSO: 78 mg/mLExperimental
pKa Data not available-
LogP (XLogP3) 5.6Computed
Solubility

The solubility of a drug substance is a critical factor for its bioavailability. This compound exhibits good solubility in dimethyl sulfoxide (DMSO).

  • Experimental Value: 78 mg/mL in DMSO.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. The computed XLogP3 value for this compound is 5.6, indicating a high degree of lipophilicity.[1]

Mechanism of Action: mGlu5 Negative Allosteric Modulation

This compound functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). Unlike orthosteric antagonists that directly block the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

mGlu5_NAM_Signaling cluster_membrane Cell Membrane Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site This compound This compound (NAM) This compound->mGlu5 Binds to allosteric site This compound->mGlu5 Inhibits Glutamate Signaling Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: Signaling pathway of mGlu5 and its negative allosteric modulation by this compound.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physicochemical properties of small molecules like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

solubility_workflow A Add excess this compound to water B Equilibrate (shake/stir) at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze filtrate (e.g., HPLC, UV-Vis) C->D E Determine concentration (Solubility) D->E

Caption: Experimental workflow for determining aqueous solubility.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A standardized solution of a strong acid or base is incrementally added to the solution.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient.

Methodology:

  • A pre-saturated solution of n-octanol and water is prepared.

  • A known amount of the compound is dissolved in one of the phases.

  • The two phases are mixed in a sealed flask and agitated until equilibrium is reached.

  • The phases are separated.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, a significant mGlu5 negative allosteric modulator. While some key experimental values are not yet publicly available, the provided information on its chemical identity, solubility in DMSO, and high lipophilicity, combined with standardized experimental protocols, offers a valuable resource for researchers. The visualization of its mechanism of action further aids in understanding its pharmacological role. Further experimental characterization is encouraged to complete the physicochemical profile of this important research compound.

References

An In-depth Technical Guide to 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document includes its chemical identifiers, key biological data, detailed experimental protocols for its characterization, and a plausible synthetic route. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and practical application in research.

Chemical Identification

IdentifierValue
IUPAC Name 2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine[1]
Common Name CTEP
CAS Number 871362-31-1[1]
Synonyms RO4956371[2]
Molecular Formula C₁₉H₁₃ClF₃N₃O[1][2]
Molecular Weight 391.77 g/mol [2]

Biological Activity and Pharmacokinetics

This compound is a highly potent, selective, and orally bioavailable mGluR5 negative allosteric modulator with a long-acting profile.[3] Its favorable pharmacokinetic properties make it a valuable tool for in vivo studies requiring chronic receptor blockade.[3]

Table 1: In Vitro Activity of this compound
ParameterSpeciesCell LineValue
IC₅₀ (mGluR5) HumanHEK2932.2 nM
Selectivity -->1000-fold over other mGlu receptors[3]
Ca²⁺ Mobilization IC₅₀ HumanHEK29311.4 nM[4][5]
[³H]IP Accumulation IC₅₀ HumanHEK2936.4 nM[4]
Table 2: In Vivo Data and Pharmacokinetics of this compound
ParameterAnimal ModelValue
Brain/Plasma Ratio Mouse2.6[3]
Half-life (oral) Mouse~18 hours[3][4]
Effective Dose (Stress-Induced Hyperthermia) Mouse0.1 mg/kg[4]
Effective Dose (Vogel Conflict Drinking Test) Rat0.3 mg/kg[4]

Experimental Protocols

In Vitro mGluR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the mGluR5 receptor.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Radioligand (e.g., [³H]ABP688)

  • Binding buffer (15 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgCl₂, pH 7.4)[4]

  • Wash buffer (50 mM Tris-HCl, pH 7.4)

  • This compound in varying concentrations

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-h-mGluR5 cells.

  • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]

  • Terminate the binding by rapid filtration through the 96-well filter plates.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.

In Vitro Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • mGluR5 agonist (e.g., Quisqualate)

  • This compound in varying concentrations

  • Fluorescent plate reader

Procedure:

  • Plate HEK293-h-mGluR5 cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with an mGluR5 agonist.

  • Immediately measure the change in fluorescence using a fluorescent plate reader.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium mobilization and calculate the IC₅₀ value.

In Vivo Vogel Conflict Drinking Test (Rat)

This anxiolytic test measures the ability of a compound to suppress the fear-induced inhibition of a motivated behavior.

Materials:

  • Male Wistar rats

  • Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator)

  • This compound formulation for oral administration

  • Vehicle control

Procedure:

  • Water-deprive the rats for 48 hours prior to the test.

  • Administer this compound or vehicle orally at a defined time before the test.

  • Place the rat in the Vogel conflict test chamber.

  • Allow the rat to explore and find the drinking spout.

  • After a set number of licks (e.g., 20), deliver a mild electric shock through the spout.

  • Record the total number of shocks received during a fixed period (e.g., 5 minutes).

  • An increase in the number of shocks accepted by the this compound-treated group compared to the vehicle group indicates an anxiolytic effect.

Signaling Pathway and Experimental Workflow

mGluR5 Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor. This G-protein coupled receptor is primarily coupled to the Gq/11 protein, which upon activation, initiates a signaling cascade resulting in the mobilization of intracellular calcium.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates This compound This compound This compound->mGluR5 Inhibits (NAM) Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: The mGluR5 signaling cascade initiated by glutamate and inhibited by this compound.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of this compound.

CTEP_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound binding Radioligand Binding Assay (Affinity & Selectivity) synthesis->binding functional Functional Assays (e.g., Ca²⁺ Mobilization) synthesis->functional pk Pharmacokinetic Studies (Bioavailability, Half-life) binding->pk functional->pk efficacy Efficacy Models (e.g., Vogel Test) pk->efficacy toxicology Toxicology Studies efficacy->toxicology

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route can be proposed involving a Sonogashira coupling reaction between two key intermediates: 2-chloro-4-ethynylpyridine and a substituted 4-iodo-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole .

Proposed Synthetic Scheme

CTEP_Synthesis cluster_intermediates cluster_reaction cluster_product int1 2-Chloro-4-ethynylpyridine catalyst Pd Catalyst CuI, Base int1->catalyst int2 4-Iodo-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole int2->catalyst product This compound catalyst->product Sonogashira Coupling

Caption: A proposed synthetic route to this compound via Sonogashira coupling.

The synthesis of the key intermediate, 2-chloro-4-ethynylpyridine, can be achieved from commercially available starting materials. The synthesis of the substituted imidazole intermediate would likely involve a multi-step sequence starting from 4-(trifluoromethoxy)aniline.

Conclusion

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound) is a well-characterized and highly valuable research tool for investigating the role of the mGluR5 receptor in various physiological and pathological processes. Its high potency, selectivity, and favorable pharmacokinetic profile make it particularly suitable for in vivo studies. This guide provides essential information and methodologies to aid researchers in the effective utilization of this compound in their drug discovery and development efforts.

References

Spectroscopic and Chromatographic Data for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic and chromatographic data for the compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine did not yield specific experimental results for NMR, MS, or HPLC analysis.

While detailed experimental data for the requested molecule is not publicly available in the searched scientific literature, data for a structurally similar analog, 2-Chloro-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl)ethynyl)pyridine , is referenced in chemical supplier databases.[1][2] This suggests that characterization data for this related compound may be accessible through commercial sources.

The lack of published data for the title compound prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols at this time. However, a general workflow for the characterization of such a novel small molecule can be proposed.

General Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the spectroscopic and chromatographic analysis of a newly synthesized organic compound like 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine.

G synthesis Compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms hplc HPLC Analysis purification->hplc structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

References

Crystal Structure Analysis of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: A Search for Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the crystal structure analysis of the compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine has revealed a significant finding: detailed crystallographic data and the corresponding experimental protocols are not currently available in the public domain.

This indicates that either the crystal structure of this specific molecule has not yet been determined, or the results of such an analysis have not been published in a publicly accessible format. Therefore, it is not possible to provide the in-depth technical guide, including quantitative data tables and detailed experimental methodologies, as requested.

For researchers, scientists, and drug development professionals interested in the structural characteristics of this molecule, the current lack of data presents an opportunity for novel research. The synthesis and subsequent crystal structure determination of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and potential structure-activity relationships.

Should such data become publicly available in the future, a detailed technical guide could be compiled. A hypothetical workflow for such an analysis is presented below as a logical relationship diagram.

G Hypothetical Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization CrystalGrowth Crystal Growth Trials Characterization->CrystalGrowth CrystalSelection Selection of Suitable Single Crystal CrystalGrowth->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalReport FinalReport Validation->FinalReport CIF & Report Generation

Caption: Hypothetical workflow for crystal structure analysis.

The Dawn of a New Class of Kinase Inhibitors: The Discovery and Evolution of Pyridinyl-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyridinyl-imidazole class of compounds represents a significant milestone in the field of kinase inhibitor drug discovery. Their journey from a serendipitous discovery to potent and selective inhibitors of p38 MAP kinase has provided invaluable tools for dissecting cellular signaling and has paved the way for novel therapeutic strategies in inflammatory diseases and cancer. This technical guide delves into the origins, synthesis, and biological evaluation of these seminal compounds, with a particular focus on the pioneering molecules that defined the class. While the initial query mentioned "ethynylpyridine-imidazole compounds," extensive research has revealed that the core discoveries lie within the broader and well-documented "pyridinyl-imidazole" and structurally related diaryl urea classes of p38 MAPK inhibitors.

The Serendipitous Discovery of a New Pharmacophore

The story of pyridinyl-imidazole compounds begins not with a targeted search for kinase inhibitors, but as an off-target finding during the development of anti-inflammatory agents targeting cyclooxygenase (COX) and 5-lipoxygenase in the late 1970s and early 1980s.[1] It was researchers at SmithKline Beecham who synthesized a series of triaryl imidazoles and discovered their unexpected ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated monocytes.[2] This pivotal observation shifted the focus towards understanding the underlying mechanism of action of these compounds, ultimately leading to the identification of their molecular target.

In the mid-1990s, the target was identified as a novel serine/threonine kinase, which was named p38 mitogen-activated protein kinase (MAPK).[2] This kinase was found to be a key regulator of the cellular response to stress and inflammatory stimuli.[2] The pyridinyl-imidazole compounds, exemplified by the extensively studied molecule SB203580 , were found to be potent and selective inhibitors of p38 MAPK, specifically the α and β isoforms.[2] These compounds competitively bind to the ATP-binding pocket of the kinase, preventing its phosphorylation and subsequent activation of downstream targets.[3]

Another significant advancement in the field was the development of BIRB 796 (doramapimod) by Boehringer Ingelheim.[3] This compound, belonging to the diaryl urea class, demonstrated a novel mechanism of p38 MAPK inhibition. BIRB 796 binds to an allosteric site on the kinase, inducing a conformational change that prevents ATP binding and activation.[3] This discovery opened up new avenues for designing highly selective and potent kinase inhibitors.

Key Compounds and Quantitative Data

The development of pyridinyl-imidazole and related p38 MAPK inhibitors has yielded several key compounds that have been instrumental in both research and clinical development. The following tables summarize the quantitative data for some of the most prominent examples.

CompoundClassTarget(s)IC50 (p38α)Kd (p38α)Reference
SB203580 Pyridinyl-imidazolep38α, p38β0.3-0.6 µM-[4][5]
SB202190 Pyridinyl-imidazolep38α, p38β--[3]
BIRB 796 (Doramapimod) Diaryl ureap38α, p38β, p38γ, p38δ38 nM0.1 nM[6][7]
CompoundOther Kinase Targets (IC50)Reference
BIRB 796 (Doramapimod) B-Raf (83 nM), JNK2 (weak), c-RAF (weak), Fyn (weak), Lck (weak)[6][7]

Experimental Protocols

General Synthesis of Pyridinyl-imidazole Compounds (e.g., SB203580)

The synthesis of pyridinyl-imidazole p38 MAPK inhibitors generally follows a convergent approach. A representative, generalized protocol for the synthesis of a compound like SB203580 is as follows:

  • Preparation of the Imidazole Core: A common method involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt. For SB203580, this would involve the reaction of an appropriately substituted diketone with 4-pyridinecarboxaldehyde and an ammonium source.

  • Functionalization of the Imidazole Ring: The core imidazole structure is then further functionalized. This can involve N-alkylation or N-arylation, as well as substitution at other positions on the imidazole ring to introduce the desired pharmacophoric elements.

  • Final Assembly: The final step typically involves the coupling of the functionalized imidazole intermediate with other key building blocks. For SB203580, this would involve the introduction of the 4-fluorophenyl and 4-pyridyl groups.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired pyridinyl-imidazole compound.

p38α Kinase Activity Assay (Radiolabeled)

This protocol provides a method for measuring the activity of p38α kinase through the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant active p38α kinase

  • ATF2 substrate protein

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP stock solution

  • Test compounds (inhibitors) dissolved in DMSO

  • Phosphocellulose paper or membrane

  • Phosphoric acid wash solution

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mixture by combining the Kinase Assay Buffer, ATF2 substrate, and the test compound at various concentrations.

  • Add the recombinant active p38α kinase to the reaction mixture and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiate the kinase reaction by adding the [γ-³²P]ATP/ATP mixture. The final ATP concentration should be close to the Km for p38α.

  • Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.[8][9]

TNF-α Release Assay in THP-1 Cells

This cell-based assay measures the ability of a compound to inhibit the production and release of TNF-α from stimulated monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophage-like cells (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (inhibitors) dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Plate reader for ELISA

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/mL.[10]

  • (Optional) Differentiate the THP-1 cells into macrophage-like cells by treating with a low concentration of PMA (e.g., 20 ng/mL) for 48 hours.[11]

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.[10]

  • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator.[10]

  • Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to a vehicle-treated, LPS-stimulated control and determine the IC50 value.[11][12]

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, etc.) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Phosphorylation MK2_3 MAPKAPK2/3 p38_MAPK->MK2_3 Phosphorylation Transcription_Factors Transcription Factors (ATF2, MEF2C, etc.) MK2_3->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis, Cell Cycle) Transcription_Factors->Gene_Expression Inhibitor Pyridinyl-imidazole & Diaryl Urea Inhibitors (e.g., SB203580, BIRB 796) Inhibitor->p38_MAPK

Caption: The p38 MAPK signaling cascade is activated by various stress and inflammatory signals.

Drug Discovery Workflow for p38 MAPK Inhibitors

Drug_Discovery_Workflow Target_ID Target Identification (p38 MAPK) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of p38 MAPK inhibitors.

Conclusion

The discovery of pyridinyl-imidazole and diaryl urea compounds as potent inhibitors of p38 MAP kinase marked a pivotal moment in drug discovery. These molecules not only provided critical tools for elucidating the role of the p38 MAPK pathway in health and disease but also established a new paradigm for the development of targeted therapies for a range of inflammatory conditions. The journey from a serendipitous finding to clinically investigated drug candidates underscores the importance of curiosity-driven research and the continuous evolution of medicinal chemistry strategies. The detailed methodologies and data presented in this guide aim to equip researchers with the foundational knowledge to further explore and build upon this important class of therapeutic agents.

References

An In-Depth Technical Guide to 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a molecule of significant interest in the field of neuropharmacology. Also known as CTEP or RO4956371, this compound is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Its long-acting properties in vivo have made it a valuable tool for studying the physiological and pathological roles of mGluR5 and a potential therapeutic agent for various neurological and psychiatric disorders.

SMILES String: FC(F)(F)OC1=CC=C(N2C(C)=C(C#CC3=CC(Cl)=NC=C3)N=C2C)C=C1

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

ParameterValueCell Line/SystemReference
IC50 (Binding Affinity)2.2 nMHEK293 cells expressing human mGluR5[1]
IC50 (Ca2+ Mobilization)11.4 nMHEK293 cells expressing human mGluR5 (quisqualate-induced)[1]
IC50 ([3H]IP Accumulation)6.4 nMHEK293 cells expressing human mGluR5 (quisqualate-induced)[1]
IC50 (Constitutive Activity)40.1 nMHEK293 cells expressing human mGluR5[1]
ParameterSpeciesDoseEffectReference
In Vivo Efficacy (Stress-Induced Hyperthermia)Mouse0.1 mg/kgMinimal effective dose
In Vivo Efficacy (Vogel Conflict Drinking Test)Rat0.3 mg/kgMinimal effective dose
Receptor Occupancy (In Vivo)Mouse2 mg/kg (p.o., every 48h)Achieves sustained mGluR5 occupancy. Corrects elevated hippocampal long-term depression, excessive protein synthesis, and audiogenic seizures in Fmr1 knockout mice.[1]

Signaling Pathway

This compound exerts its effects by modulating the signaling of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate. The canonical mGluR5 signaling cascade is initiated by the binding of glutamate, which leads to a conformational change in the receptor and activation of a Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream cellular processes.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq11 Gq/11 mGluR5->Gq11 Activates This compound This compound (NAM) This compound->mGluR5 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream synthesis_workflow A Starting Materials (e.g., substituted aniline, diketone) B Imidazole Ring Formation A->B C Functionalization of Imidazole (e.g., Halogenation) B->C E Sonogashira Coupling C->E D 2-Chloro-4-ethynylpyridine D->E F This compound E->F

References

In-Depth Technical Guide: 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). Commonly known as CTEP, this compound has become a valuable tool in neuroscience research due to its long-acting profile and oral bioavailability, particularly in rodent models. This document details its physicochemical properties, synthesis, and key experimental data, and provides an overview of relevant experimental protocols and the mGlu5 signaling pathway.

Physicochemical Properties

This compound is a small molecule with the following key identifiers and properties:

PropertyValue
IUPAC Name 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine
Synonyms This compound, RO4956371
Molecular Formula C₁₉H₁₃ClF₃N₃O
Molecular Weight 391.77 g/mol
CAS Number 871362-31-1

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the synthesis of analogous compounds, such as Basimglurant, has been described. The synthesis of this compound would likely follow a similar multi-step pathway involving the construction of the substituted imidazole core, followed by a Sonogashira coupling with an appropriately functionalized pyridine derivative.

A plausible synthetic approach would involve:

  • Synthesis of the imidazole core: This would likely begin with the reaction of an alpha-halo ketone with an amidine to form the imidazole ring.

  • N-arylation: The imidazole nitrogen would then be arylated with a 4-(trifluoromethoxy)phenyl source.

  • Introduction of the ethynyl group: An ethynyl group would be introduced at the 4-position of the imidazole ring, likely via a Sonogashira coupling with a protected acetylene equivalent, followed by deprotection.

  • Final Sonogashira coupling: The terminal alkyne on the imidazole core would then be coupled with 2-chloro-4-iodopyridine to yield the final product, this compound.

In Vitro Pharmacology

This compound is a highly potent and selective negative allosteric modulator of mGlu5. It exhibits its inhibitory effect by binding to a site on the receptor distinct from the glutamate binding site, thereby reducing the receptor's response to glutamate.

AssayCell LineParameterValue
Ca²⁺ Mobilization HEK293 (human mGlu5)IC₅₀11.4 nM
[³H]IP Accumulation HEK293 (human mGlu5)IC₅₀6.4 nM
Constitutive Activity Inhibition HEK293 (human mGlu5)IC₅₀40.1 nM

This compound demonstrates high selectivity for mGlu5, with over 1000-fold selectivity against other mGlu receptors and a wide range of other receptors and ion channels.

In Vivo Pharmacology & Experimental Protocols

This compound's long half-life in rodents makes it particularly suitable for chronic in vivo studies. It has been demonstrated to be effective in animal models of anxiety and other neurological disorders.

Stress-Induced Hyperthermia (SIH) in Mice

The SIH test is a widely used model to assess the anxiolytic potential of compounds. Stress, such as social disruption or handling, induces a transient rise in body temperature in mice, which can be attenuated by anxiolytic drugs.

Experimental Protocol:

  • Animals: Male C57BL/6 mice are commonly used.

  • Housing: Animals are group-housed to allow for the social stressor.

  • Procedure:

    • A baseline rectal temperature (T1) is measured for each mouse.

    • The mice are then subjected to the stressor, which can be the introduction of a novel mouse or simply the sequential measurement of temperature within the cage, inducing social disruption.

    • After a defined period (typically 10-15 minutes), a second rectal temperature (T2) is recorded.

    • This compound or vehicle is administered orally at a specified time before the T1 measurement.

  • Data Analysis: The change in body temperature (ΔT = T2 - T1) is calculated. A significant reduction in ΔT in the this compound-treated group compared to the vehicle group indicates anxiolytic-like activity. A minimal effective dose of 0.1 mg/kg has been reported for this compound in this model.

Vogel Conflict Drinking Test in Rats

This test assesses the anxiolytic properties of a compound by measuring its ability to disinhibit a behavior suppressed by punishment. Water-deprived rats are punished with a mild electric shock when they attempt to drink. Anxiolytic compounds increase the number of punished licks.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Apparatus: A specialized operant chamber with a drinking spout connected to a shock generator and a lick detector.

  • Procedure:

    • Rats are water-deprived for 24-48 hours prior to the test.

    • On the test day, rats are placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.

    • The number of shocks received (or punished licks) during a specific session duration (e.g., 5-10 minutes) is recorded.

    • This compound or vehicle is administered orally at a predetermined time before the test session.

  • Data Analysis: An increase in the number of shocks taken by the this compound-treated group compared to the vehicle group indicates an anxiolytic effect. A minimal effective dose of 0.3 mg/kg has been reported for this compound in this model.

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the mGlu5 receptor. This G-protein coupled receptor is typically linked to Gq/11, which upon activation by glutamate, initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the release of intracellular calcium and the activation of protein kinase C (PKC). This compound, by binding to an allosteric site, prevents this cascade from being fully activated by glutamate.

mGlu5 Signaling Pathway

mGlu5_Signaling cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq/11 mGlu5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Glutamate Glutamate (Agonist) Glutamate->mGlu5 binds This compound This compound (NAM) This compound->mGlu5 binds (allosteric) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified mGlu5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Anxiolytic Testing

Anxiolytic_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling Acclimation->Habituation Drug_Admin This compound or Vehicle Administration (Oral Gavage) Habituation->Drug_Admin Behavioral_Test Behavioral Assay (SIH or Vogel Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Temp, Licks) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing the anxiolytic effects of this compound in vivo.

The Trifluoromethoxy-Substituted Phenyl-Imidazole Scaffold: A Deep Dive into Predicted ADME Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the trifluoromethoxy-substituted phenyl-imidazole core has emerged as a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the predicted ADME properties of this chemical class, offering valuable insights for researchers, scientists, and drug development professionals.

The strategic incorporation of the trifluoromethoxy (-OCF3) group onto the phenyl-imidazole scaffold significantly influences its physicochemical and pharmacokinetic profile. The high electronegativity and metabolic stability of the trifluoromethoxy group can enhance membrane permeability and protect against rapid metabolism, thereby improving a drug candidate's overall disposition in the body.

In Silico Prediction of ADME Properties

Computational, or in silico, models are invaluable tools in the early stages of drug discovery for predicting the ADME profile of novel compounds, allowing for the prioritization of molecules with the most promising characteristics for further development. Various software platforms, such as SwissADME, pkCSM, and Molsoft, are routinely employed to estimate a range of pharmacokinetic parameters.

A generalized workflow for the in silico prediction of ADME properties for a library of novel trifluoromethoxy-substituted phenyl-imidazole derivatives is depicted below. This process typically begins with the generation of 2D or 3D structures of the molecules, which are then used as inputs for various predictive models.

ADME_Prediction_Workflow A Virtual Library of Trifluoromethoxy-Substituted Phenyl-Imidazole Derivatives B 2D/3D Structure Generation A->B C Calculation of Physicochemical Properties (e.g., LogP, TPSA) B->C D Prediction of Absorption (e.g., Caco-2 permeability, GI absorption) C->D E Prediction of Distribution (e.g., BBB penetration, Plasma Protein Binding) C->E F Prediction of Metabolism (e.g., CYP450 Inhibition/Substrate) C->F G Prediction of Excretion (e.g., Clearance) C->G H Toxicity Prediction (e.g., hERG inhibition, AMES test) C->H I Data Analysis and Candidate Selection D->I E->I F->I G->I H->I

In Silico ADME Prediction Workflow

Key Predicted ADME Parameters

Based on the analysis of structurally related compounds and the known effects of the trifluoromethoxy group, the following ADME properties are predicted for this class of derivatives. It is important to note that the following table represents a generalized prediction, and actual values will vary depending on the specific substitution patterns on the imidazole and phenyl rings.

ADME ParameterPredicted PropertyRationale
Absorption
Lipophilicity (CLogP)3.0 - 5.0The trifluoromethoxy group significantly increases lipophilicity, which generally favors passive absorption.
Water SolubilityLow to ModerateIncreased lipophilicity often leads to decreased aqueous solubility.
Caco-2 PermeabilityModerate to HighFavorable lipophilicity and the potential for passive diffusion suggest good intestinal permeability.
Distribution
Plasma Protein Binding (PPB)High (>90%)Lipophilic compounds tend to bind extensively to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PermeationPossibleThe lipophilic nature may facilitate BBB penetration, which could be advantageous for CNS targets but a liability for peripherally acting drugs.
Metabolism
Metabolic StabilityModerate to HighThe C-F bonds in the trifluoromethoxy group are highly stable to metabolic cleavage, reducing susceptibility to oxidative metabolism.
Cytochrome P450 (CYP) InhibitionPotential for InhibitionThe imidazole nitrogen can coordinate with the heme iron of CYP enzymes, potentially leading to inhibition of isoforms like CYP3A4, CYP2C9, and CYP2D6.
Excretion
ClearanceLow to ModerateHigh plasma protein binding and metabolic stability are expected to result in lower clearance rates.

Experimental Protocols for ADME Assessment

While in silico predictions are a valuable starting point, experimental validation is crucial. Standard in vitro ADME assays are employed to confirm the predicted properties.

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound in liver microsomes.

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

The general workflow for a Caco-2 permeability assay is illustrated below.

Caco2_Workflow A Seed Caco-2 cells on permeable supports B Culture for 21-25 days to form monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to apical (A) side C->D E Incubate at 37°C D->E F Collect samples from basolateral (B) side at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate Papp value G->H

Caco-2 Permeability Assay Workflow
Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a compound to inhibit major CYP450 isoforms.

Protocol:

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the test compound.

  • Reaction Initiation: The reaction is started by the addition of NADPH.

  • Quenching and Analysis: After a set incubation time, the reaction is stopped, and the formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is calculated.

Conclusion

Trifluoromethoxy-substituted phenyl-imidazole derivatives represent a promising class of compounds in drug discovery. Their predicted ADME profile, characterized by enhanced metabolic stability and good membrane permeability, makes them attractive candidates for optimization. However, potential liabilities such as high plasma protein binding and CYP inhibition must be carefully evaluated and managed through structural modifications. The strategic application of in silico prediction and subsequent in vitro experimental validation is paramount to successfully advancing these compounds through the drug development pipeline. Further studies are warranted to build a comprehensive understanding of the structure-ADME relationships within this chemical series to guide the design of next-generation therapeutics.

In Silico Modeling of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Also known as CTEP, this compound has emerged as a valuable research tool for studying the physiological and pathological roles of mGluR5. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its characterization, and explores its in silico modeling.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. Consequently, mGluR5 has become a significant target for drug discovery.

This compound is a highly selective mGluR5 NAM that binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1][2] Unlike orthosteric antagonists that compete with the endogenous ligand glutamate, allosteric modulators fine-tune the receptor's response to glutamate. This compound exhibits inverse agonist properties, reducing the basal activity of the receptor.[1] Its favorable pharmacokinetic profile, including a long half-life and excellent brain penetration, makes it a superior tool for in vivo studies compared to earlier mGluR5 NAMs like MPEP and fenobam.[1][2]

Mechanism of Action and Signaling Pathway

As a negative allosteric modulator, this compound does not directly compete with glutamate for its binding site in the extracellular Venus flytrap domain of mGluR5. Instead, it binds to a distinct allosteric pocket located within the 7TM domain. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

Canonically, mGluR5 activation is coupled to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway. By negatively modulating mGluR5, this compound attenuates these signaling cascades.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq/11 mGluR5->Gq Activates This compound This compound This compound->mGluR5 Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Signaling (MAPK/ERK, PI3K/Akt) Ca_release->Downstream PKC->Downstream

Caption: mGluR5 Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterSpeciesValue (nM)Reference
Ki (Binding Affinity) Human mGluR516.4[3]
Rat mGluR512.6[3]
Mouse mGluR59.5[3]
IC50 (Inositol Phosphate Accumulation) Human mGluR56.4[3][4]
IC50 (Calcium Mobilization) Human mGluR511.4[3][4]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterRouteValueReference
Half-life (t1/2) Oral~18 hours[1][2]
Brain/Plasma Ratio Oral2.6[1][2]
Receptor Occupancy (ED50) Oral77.5 ng/g in brain tissue[1][2]
Oral Bioavailability -High[1][2]

In Silico Modeling of this compound

While a specific in silico modeling study for this compound has not been extensively published, its interaction with mGluR5 can be modeled based on the known crystal structures of the receptor in complex with other NAMs and general computational methodologies.

Homology Modeling

In the absence of a co-crystal structure of this compound with mGluR5, homology modeling can be employed to generate a three-dimensional structure of the human mGluR5 7TM domain. Publicly available crystal structures of mGluR5, such as PDB IDs 4OO9 (bound to mavoglurant) and 6N52, can serve as templates.

Molecular Docking

Molecular docking simulations can then be performed to predict the binding mode of this compound within the allosteric pocket of the modeled mGluR5 structure. This pocket is located deep within the 7TM bundle. Docking studies with other mGluR5 NAMs have identified key interacting residues, which likely also play a role in this compound binding. These include residues in transmembrane helices III, V, VI, and VII.

Logical Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of this compound's interaction with mGluR5.

in_silico_workflow start Start template_selection Select mGluR5 Crystal Structure Template (e.g., 4OO9) start->template_selection homology_modeling Homology Modeling of Human mGluR5 7TM Domain template_selection->homology_modeling model_validation Validation of the Homology Model homology_modeling->model_validation docking Molecular Docking of This compound into the Allosteric Site model_validation->docking ligand_prep Prepare 3D Structure of this compound ligand_prep->docking pose_analysis Analysis of Binding Poses and Interactions docking->pose_analysis md_simulation Molecular Dynamics Simulation (Optional) pose_analysis->md_simulation end End pose_analysis->end binding_energy Binding Free Energy Calculation (Optional) md_simulation->binding_energy binding_energy->end

Caption: In Silico Modeling Workflow for this compound and mGluR5.

Experimental Protocols

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the binding affinity (Ki) of this compound for mGluR5 by measuring its ability to compete with a radiolabeled NAM, such as [3H]MPEP or [3H]methoxyPEPy.

Materials:

  • HEK293 cells stably expressing human, rat, or mouse mGluR5

  • Cell membrane preparation buffer

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]MPEP or [3H]methoxyPEPy (radioligand)

  • Non-labeled MPEP (for non-specific binding determination)

  • This compound (test compound)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare cell membranes from HEK293-mGluR5 cells.

  • In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (e.g., 1-2 nM [3H]methoxyPEPy), and varying concentrations of this compound.

  • For the determination of non-specific binding, add a high concentration of non-labeled MPEP (e.g., 10 µM) instead of this compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the ability of this compound to inhibit mGluR5-mediated activation of the Gq pathway by quantifying the accumulation of IP1, a downstream metabolite of IP3.

Materials:

  • HEK293 cells stably expressing human mGluR5

  • Cell culture medium

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation)

  • Glutamate or a specific mGluR5 agonist (e.g., quisqualate)

  • This compound (test compound)

  • IP-One HTRF® assay kit (Cisbio) or similar

  • HTRF-compatible plate reader

Protocol:

  • Seed HEK293-mGluR5 cells in a 96-well or 384-well plate and culture overnight.

  • Wash the cells and add stimulation buffer containing varying concentrations of this compound.

  • Pre-incubate with this compound for a defined period (e.g., 30 minutes).

  • Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to stimulate the receptor.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Calculate the HTRF ratio and determine the IC50 of this compound by fitting the data to a dose-response curve.

Conclusion

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound) is a powerful pharmacological tool for the investigation of mGluR5 function. Its high potency, selectivity, and favorable pharmacokinetic properties have enabled significant advances in understanding the role of mGluR5 in health and disease. The combination of in vitro characterization, in vivo studies, and in silico modeling provides a comprehensive framework for elucidating its mechanism of action and guiding the development of novel therapeutics targeting the mGluR5 receptor. This technical guide serves as a consolidated resource for researchers utilizing this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for Screening 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP, is a well-characterized negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Its primary application in research is to selectively inhibit mGlu5 activity to study its role in neurological and psychiatric disorders. To date, there is no published scientific literature that specifically evaluates or documents the use of this compound as a kinase inhibitor.

However, the exploration of off-target effects of small molecules is a critical aspect of drug discovery, and kinase inhibitor screening is a common approach to profile the selectivity of a compound.[3][4][5] These application notes provide a comprehensive guide for researchers and drug development professionals on how to screen and characterize this compound for potential kinase inhibitory activity. The following protocols are generalized for common kinase inhibitor assay platforms and can be adapted for screening this compound against a broad panel of kinases or specific kinases of interest.

Data Presentation: Hypothetical Screening Data

Since no actual data exists for this compound as a kinase inhibitor, the following table illustrates how quantitative data from a primary kinase screen and a subsequent dose-response analysis would be presented. This serves as a template for researchers to populate with their own experimental results.

Table 1: Illustrative Kinase Inhibition Profile for a Test Compound

Kinase TargetPrimary Screen (% Inhibition @ 10 µM)IC50 (nM)Assay Method
Kinase A85%150ADP-Glo™
Kinase B12%>10,000Lanthascreen®
Kinase C92%85Radiometric
Kinase D5%>10,000HTRF®
Kinase E48%2,500Z'-LYTE™

Experimental Protocols

The following are detailed protocols for widely used kinase inhibitor assay formats. These can be employed to assess the potential inhibitory activity of this compound against a chosen kinase or a panel of kinases.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate and buffer (e.g., from Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

  • ATP

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for a primary screen is 10 mM, which is then diluted in the assay buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase reaction buffer containing the kinase and substrate to each well.

    • Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from this compound-treated wells to the positive (no inhibitor) and negative (no kinase) controls. For dose-response curves, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay using [γ-³²P]ATP

This classic method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Materials:

  • Kinase of interest and its specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • This compound (dissolved in DMSO)

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

  • Wash buffer (e.g., phosphoric acid)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, substrate, and any necessary cofactors.

  • Assay Setup:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate master mix, and diluted this compound or DMSO.

    • Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Add [γ-³²P]ATP to each reaction to a final concentration appropriate for the kinase being tested.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition by comparing the counts per minute (CPM) in the presence of this compound to the control reactions. Calculate IC50 values from dose-response experiments.

Visualizations

The following diagrams illustrate a generic kinase signaling pathway and a typical workflow for screening compounds for kinase inhibitory activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

G Compound This compound Stock (in DMSO) Dilution Serial Dilution Compound->Dilution AssayPlate Assay Plate (Kinase, Substrate, Buffer) Dilution->AssayPlate ATP ATP Addition AssayPlate->ATP Incubation Incubation ATP->Incubation Detection Detection Reagent Addition Incubation->Detection Reader Plate Reader (Signal Acquisition) Detection->Reader Analysis Data Analysis (% Inhibition, IC50) Reader->Analysis

Caption: A general workflow for a kinase inhibitor screening assay.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-chloro-4-ethynylpyridine with Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]

This document provides a detailed protocol for the Sonogashira coupling of 2-chloro-4-ethynylpyridine with various substituted halo-imidazoles. The resulting pyridine-imidazole conjugates are of significant interest in medicinal chemistry and drug development due to the prevalence of these scaffolds in biologically active compounds.

Generalized Reaction Scheme

The Sonogashira coupling between 2-chloro-4-ethynylpyridine and a substituted halo-imidazole can be represented by the following general scheme:

Where:

  • Cl-Py-C≡CH : 2-chloro-4-ethynylpyridine

  • X-Imidazole-R : A substituted halo-imidazole, where X = I, Br, or Cl, and R represents one or more substituents on the imidazole ring.

Experimental Protocols

Synthesis of Starting Materials

1. Synthesis of 2-chloro-4-ethynylpyridine

The starting material, 2-chloro-4-ethynylpyridine, can be synthesized from 2-chloro-4-iodopyridine and trimethylsilylacetylene via a Sonogashira coupling, followed by deprotection of the trimethylsilyl group.

2. Synthesis of Substituted Halo-imidazoles

The synthesis of substituted halo-imidazoles can be achieved through various methods depending on the desired substitution pattern and the halogen.

  • Synthesis of 4-Bromo-1H-imidazole: A general procedure involves the reaction of 2,4,5-tribromoimidazole with sodium sulfite in water at elevated temperatures.[5]

  • Synthesis of Substituted 2-Iodoimidazoles: Direct iodination of N-substituted imidazoles can be achieved using N-iodosuccinimide (NIS) or iodine.

  • Synthesis of Substituted 4-Bromo-1,2-dimethyl-1H-imidazole: A cost-effective and scalable synthesis involves the bromination of 1,2-dimethyl-1H-imidazole.[6]

Sonogashira Coupling Protocol

This protocol is a generalized procedure and may require optimization depending on the specific substituted halo-imidazole used. The reactivity of the halo-imidazole follows the general trend: I > Br > Cl.

Materials:

  • 2-chloro-4-ethynylpyridine

  • Substituted halo-imidazole (iodo-, bromo-, or chloro-)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃, Xantphos, SPhos) - may be required for less reactive halides

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Chromatography equipment for purification (e.g., column chromatography, preparative TLC)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted halo-imidazole (1.0 equiv), palladium catalyst (0.5-5 mol%), and copper(I) iodide (1-10 mol%). For chloro-imidazoles, a higher catalyst loading and the use of a specific ligand are recommended.

  • Add the anhydrous solvent, followed by the base. The choice of base and solvent will depend on the reactivity of the halo-imidazole. For iodo- and bromo-imidazoles, an amine base like triethylamine in THF or DMF is often suitable. For chloro-imidazoles, a stronger base such as Cs₂CO₃ or K₂CO₃ in a higher boiling solvent like DMF or toluene may be necessary.

  • Add 2-chloro-4-ethynylpyridine (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction mixture at the appropriate temperature. For iodo-imidazoles, the reaction may proceed at room temperature. For bromo- and chloro-imidazoles, heating may be required (typically between 50-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various heteroaryl halides. This data can serve as a starting point for optimizing the coupling of 2-chloro-4-ethynylpyridine with substituted imidazoles.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Heteroaryl Halides.

Heteroaryl HalideCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodo-imidazolePd(PPh₃)₄ (2)-CuI (4)Et₃NTHFRT4-1270-95
Bromo-imidazolePdCl₂(PPh₃)₂ (3)PPh₃ (6)CuI (5)DIPEADMF80-10012-2450-85
Chloro-imidazolePd₂(dba)₃ (2)Xantphos (4)CuI (5)Cs₂CO₃Toluene110-12024-4830-70

Table 2: Catalyst and Ligand Selection for Challenging Couplings.

Substrate TypeRecommended CatalystRecommended LigandRationale
Electron-rich Chloro-heterocyclesPd₂(dba)₃ or Pd(OAc)₂Buchwald-type phosphine ligands (e.g., SPhos, XPhos)Enhanced oxidative addition for less reactive C-Cl bonds.
Sterically Hindered SubstratesPd(PPh₃)₄ or PdCl₂(dppf)dppfBulky ligands can promote reductive elimination.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Pd_Complex R-Pd(II)(C≡CR')L2 Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡C-R' Reductive_Elimination->Product CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination + R'C≡CH Cu-Alkyne_Complex [R'C≡CH---CuX] Alkyne_Coordination->Cu-Alkyne_Complex Deprotonation Deprotonation (Base) Cu-Alkyne_Complex->Deprotonation Cu-Acetylide R'C≡CCu Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation To Pd Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reagents Add Halo-imidazole, Pd Catalyst, CuI, Solvent, Base reaction_setup->reagents alkyne_addition Add 2-chloro-4-ethynylpyridine reagents->alkyne_addition reaction Stir at Appropriate Temperature alkyne_addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of novel 2-chloro-4-(substituted-imidazolyl-ethynyl)pyridines. The choice of catalyst, ligand, base, and reaction conditions is crucial for the successful coupling, particularly with less reactive chloro-imidazoles. The protocols and data presented herein serve as a comprehensive guide for researchers in the development of new chemical entities for drug discovery and other applications. Further optimization may be required for specific substrates to achieve optimal yields.

References

Application Notes and Protocols for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, also known as CTEP, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] mGlu5 receptors are implicated in a variety of neurological and psychiatric disorders, making this compound a valuable research tool and a potential therapeutic candidate. This document provides detailed application notes and protocols for the in vitro biological evaluation of this compound.

In Vitro Biological Activity

This compound exhibits high potency in modulating mGlu5 receptor activity. Its efficacy is typically assessed through functional assays measuring the inhibition of agonist-induced intracellular signaling and binding assays determining its affinity for the receptor.

Table 1: In Vitro Potency of this compound at the Human mGlu5 Receptor
Assay TypeCell LineAgonistIC50 (nM)Reference
Functional Assay (Calcium Mobilization)HEK293Glutamate2.5[1]
Table 2: Selectivity Profile of this compound
TargetAssay TypeIC50 (nM) or % Inhibition @ 10 µM
mGlu1Functional>10,000
mGlu2Functional>10,000
mGlu3Functional>10,000
mGlu4Functional>10,000
mGlu6Functional>10,000
mGlu7Functional>10,000
mGlu8Functional>10,000

Experimental Protocols

Protocol 1: In Vitro mGlu5 Functional Assay (Calcium Mobilization)

This protocol outlines the procedure for determining the IC50 value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the mGlu5 receptor.

Materials:

  • HEK293 cells stably expressing the human mGlu5 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • L-Glutamate (agonist)

  • This compound (test compound)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Cell Culture: Culture HEK293-hmGlu5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells into 384-well microplates at a density of 20,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Aspirate the culture medium from the wells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay: a. Wash the cells with assay buffer after dye loading. b. Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes). c. Place the plate in the fluorescence plate reader. d. Add a solution of L-glutamate at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response). e. Measure the fluorescence intensity immediately, monitoring the change in intracellular calcium levels.

  • Data Analysis: Determine the IC50 value by fitting the concentration-response curve using a non-linear regression model.

Signaling Pathway and Experimental Workflow

mGlu5 Signaling Pathway

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that, upon activation by its endogenous ligand glutamate, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This compound, as a negative allosteric modulator, binds to a site on the mGlu5 receptor distinct from the glutamate binding site and inhibits this signaling cascade.

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor PLC PLC mGlu5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate Glutamate->mGlu5 Activates This compound This compound This compound->mGlu5 Inhibits (NAM) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates

Caption: mGlu5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

IC50_Workflow A Culture HEK293-hmGlu5 Cells B Plate Cells in 384-well Format A->B C Load Cells with Calcium Indicator Dye B->C E Pre-incubate Cells with this compound C->E D Prepare Serial Dilution of this compound D->E F Add Glutamate (Agonist) E->F G Measure Fluorescence Signal F->G H Analyze Data and Generate Curve G->H I Determine IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

References

Unraveling the Mechanism of Action of Dimethyl-Imidazolyl-Ethynyl Pyridine Compounds as Potent p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl-imidazolyl-ethynyl pyridine compounds represent a novel class of potent and selective inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in a variety of inflammatory diseases. These compounds, by specifically targeting p38α MAPK, offer a promising therapeutic strategy for modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This document provides a detailed overview of the mechanism of action of these compounds, along with comprehensive protocols for their characterization.

Mechanism of Action

The primary mechanism of action of dimethyl-imidazolyl-ethynyl pyridine compounds is the direct inhibition of the p38α MAPK. These compounds act as ATP-competitive inhibitors, binding to the active site of the p38α kinase and preventing the phosphorylation of downstream substrates. This inhibition effectively blocks the p38 MAPK signaling cascade, which is a key transducer of inflammatory signals.[1][2]

The p38 MAPK signaling pathway is typically activated by cellular stressors and inflammatory cytokines. Upon activation, a phosphorylation cascade leads to the activation of p38 MAPK, which in turn phosphorylates and activates downstream targets, including MAPK-activated protein kinase 2 (MK2) and various transcription factors. This ultimately results in the increased transcription and translation of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting p38α, dimethyl-imidazolyl-ethynyl pyridine compounds effectively suppress the production of these key mediators of inflammation.

Data Presentation

The inhibitory activity of dimethyl-imidazolyl-ethynyl pyridine analogs has been quantified through various in vitro assays. The following tables summarize the key quantitative data for representative compounds from this class, demonstrating their potent and selective inhibition of p38α MAPK and downstream inflammatory cytokine production.

Compoundp38α Kinase Inhibition IC50 (nM)TNF-α Inhibition IC50 (nM)IL-1β Inhibition IC50 (nM)IL-6 Inhibition IC50 (µM)
Compound 11d 4578.0382.1517.6
Compound 11a 47---

Data extracted from a study on imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitors.[3]

Mandatory Visualization

Signaling Pathway Diagram

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stressors Stressors Receptor Receptor Stressors->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K Activates MKK3/6 MKK3/6 MAP3K->MKK3/6 Phosphorylates p38_MAPK p38 MAPK MKK3/6->p38_MAPK Phosphorylates MK2 MK2 p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Activates MK2->Transcription_Factors Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Pro_inflammatory_Cytokines Upregulates Transcription Inhibitor Dimethyl-imidazolyl- ethynyl pyridine Inhibitor->p38_MAPK Inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of dimethyl-imidazolyl-ethynyl pyridine compounds.

Experimental Workflow Diagram

experimental_workflow cluster_assays Experimental Assays cluster_readouts Key Readouts Kinase_Assay p38 MAPK Kinase Assay (IC50 determination) IC50 IC50 Kinase_Assay->IC50 Western_Blot Western Blot (Phospho-p38 & Phospho-MK2) Phosphorylation_Levels Phosphorylation_Levels Western_Blot->Phosphorylation_Levels Cytokine_Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine_Concentration Cytokine_Concentration Cytokine_Assay->Cytokine_Concentration Viability_Assay Cell Viability Assay (MTT) Cell_Viability Cell_Viability Viability_Assay->Cell_Viability Compound Dimethyl-imidazolyl- ethynyl pyridine Compound->Kinase_Assay Compound->Western_Blot Compound->Cytokine_Assay Compound->Viability_Assay

Caption: Workflow for the characterization of dimethyl-imidazolyl-ethynyl pyridine compounds.

Experimental Protocols

In Vitro p38α MAPK Kinase Assay

Objective: To determine the in vitro inhibitory activity of the compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Substrate (e.g., ATF-2)

  • 96-well plates

  • Plate reader

Protocol:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α enzyme, and the substrate in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or phosphorylation-specific antibodies).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p38 MAPK Phosphorylation

Objective: To assess the effect of the compounds on the phosphorylation of p38 MAPK and its downstream substrate MK2 in a cellular context.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • LPS (Lipopolysaccharide)

  • Test compounds

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Release Assay (ELISA)

Objective: To measure the inhibitory effect of the compounds on the production of pro-inflammatory cytokines (TNF-α and IL-1β) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophages

  • Cell culture medium

  • LPS

  • Test compounds

  • ELISA kits for TNF-α and IL-1β

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with capture antibody, add the supernatants and standards, followed by the detection antibody and substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations from the standard curve and determine the IC50 values for cytokine inhibition.[3]

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxicity of the compounds on the cells used in the functional assays.

Materials:

  • Cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the test compounds for the same duration as the functional assays (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4][5]

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.[4][5]

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: CP-48T (2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CP-48T is a potent and selective small molecule inhibitor developed for the study of cellular signaling pathways. Its unique structure, featuring a substituted imidazole-pyridine core, suggests its potential as a modulator of protein kinase activity. Chemical probes are invaluable tools for dissecting complex biological processes, enabling the identification and validation of new drug targets.[1][2] This document provides detailed protocols for utilizing CP-48T as a chemical probe for target identification and validation in a research setting. The primary hypothesized target class for CP-48T is the non-receptor tyrosine kinase family, based on scaffold similarities to known kinase inhibitors.

Principle and Proposed Mechanism of Action

CP-48T is designed to selectively bind to the ATP-binding pocket of specific protein kinases, thereby inhibiting their catalytic activity.[3][4] This inhibition can block downstream signaling events, leading to observable phenotypic changes in cellular models. To identify the specific protein targets of CP-48T, an affinity-based protein profiling approach is recommended, followed by target engagement and functional validation assays. This "pharmacological audit trail" is crucial for confidently linking the probe to a biological outcome.[1][5]

Applications

  • Target Identification: Isolation and identification of specific protein binding partners of CP-48T from cell lysates or tissues.

  • Target Validation: Confirmation of target engagement in cellular and biochemical assays.

  • Pathway Analysis: Elucidation of the signaling pathways modulated by the identified target.

Experimental Protocols

Protocol 1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of an immobilized version of CP-48T to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[6]

Materials:

  • CP-48T-alkyne (a derivative of CP-48T with a terminal alkyne for click chemistry)

  • Azide-activated agarose beads

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)

  • Wash buffer (Cell lysis buffer without NP-40)

  • Elution buffer (e.g., 2X SDS-PAGE loading buffer)

  • Mass spectrometry-compatible reagents (trypsin, urea, DTT, iodoacetamide)

Procedure:

  • Probe Immobilization:

    • Prepare a solution of CP-48T-alkyne.

    • In a microcentrifuge tube, combine azide-activated agarose beads with the CP-48T-alkyne solution.

    • Add CuSO4 and a fresh solution of sodium ascorbate to catalyze the click chemistry reaction.

    • Incubate for 2 hours at room temperature with gentle rotation.

    • Wash the beads extensively with wash buffer to remove unreacted probe.

  • Cell Lysis and Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with the CP-48T-conjugated beads (and control beads without the probe) for 2-4 hours at 4°C with rotation.

    • For competition experiments, pre-incubate a separate aliquot of lysate with excess free CP-48T for 1 hour before adding the beads.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Run the eluate briefly on an SDS-PAGE gel to separate proteins from the beads.

    • Perform an in-gel tryptic digest of the protein bands.

    • Extract the resulting peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins using a protein database search algorithm.

    • Quantify the relative abundance of proteins in the CP-48T pulldown versus the control pulldown.

    • Proteins significantly enriched in the CP-48T sample and competed off by the free compound are considered high-confidence binding partners.

Experimental Workflow for Target Identification

AP_MS_Workflow cluster_prep Probe & Lysate Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis Probe CP-48T-alkyne Immobilize Immobilize Probe via Click Chemistry Probe->Immobilize Beads Azide-Agarose Beads Beads->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Cells Culture Cells Lyse Prepare Cell Lysate Cells->Lyse Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE & In-Gel Digestion Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data Data Analysis & Target Identification LC_MS->Data

Caption: Workflow for identifying protein targets of CP-48T using AP-MS.

Protocol 2: Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify that CP-48T binds to its target protein inside intact cells. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

Materials:

  • CP-48T

  • Intact cells cultured in appropriate media

  • PBS and protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Reagents for Western blotting (antibodies against the putative target, secondary antibodies, etc.)

Procedure:

  • Cell Treatment:

    • Treat cultured cells with CP-48T at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Analysis by Western Blot:

    • Normalize the protein concentration for all samples.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody for the target identified in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and CP-48T-treated samples.

    • A shift in the melting curve to higher temperatures for the CP-48T-treated sample indicates target engagement.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol determines the functional consequence of CP-48T binding to its putative kinase target.

Materials:

  • Recombinant purified kinase (the putative target)

  • Kinase-specific substrate peptide

  • ATP (often radiolabeled [γ-³²P]ATP)

  • Kinase reaction buffer

  • CP-48T at various concentrations

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a fluorescence-based method)

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of CP-48T in the kinase reaction buffer.

    • In a 96-well plate, add the recombinant kinase, its substrate, and the diluted CP-48T or vehicle.

    • Pre-incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the amount of substrate phosphorylation. If using radiolabeled ATP, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of CP-48T relative to the vehicle control.

    • Plot the percent inhibition against the log of the CP-48T concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data should be summarized for clear interpretation.

Table 1: High-Confidence Protein Targets of CP-48T Identified by AP-MS

Rank Protein ID (UniProt) Gene Name Peptide Spectrum Matches (PSMs) Fold Enrichment (Probe/Control)
1 P12931 SRC 125 45.2
2 P06241 LCK 88 31.5

| 3 | P00520 | FYN | 72 | 25.8 |

Table 2: In Vitro Kinase Selectivity Profile of CP-48T

Kinase Target IC50 (nM)
SRC 15
LCK 28
FYN 45
ABL1 850
EGFR >10,000

| MAPK1 | >10,000 |

Table 3: CETSA Results for SRC Kinase

Treatment Tm (°C) (Melting Temperature)
Vehicle 48.5

| CP-48T (1 µM) | 54.2 |

Signaling Pathway Visualization

Based on the hypothetical identification of SRC as a primary target, CP-48T can be used to probe SRC-mediated signaling pathways.

Hypothetical SRC Signaling Pathway Inhibition by CP-48T

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC Kinase RTK->SRC STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Probe CP-48T Probe->SRC

Caption: CP-48T inhibits SRC kinase, blocking downstream signaling.

References

Application Notes and Protocols for High-Throughput Screening of Trifluoromethoxy)phenyl-imidazole Derivatives as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a high-throughput screening (HTS) campaign to identify and characterize trifluoromethoxy)phenyl-imidazole derivatives as inhibitors of neuronal nitric oxide synthase (nNOS).

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including neurotransmission and vascular regulation.[1][2][3] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms exist: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[2][3] Overproduction of NO by nNOS has been implicated in the pathophysiology of several neurological disorders, making it an attractive therapeutic target. Imidazole-based compounds have shown promise as inhibitors of NOS.[] This document outlines a detailed protocol for a fluorometric HTS assay to screen for novel trifluoromethoxy)phenyl-imidazole derivatives that selectively inhibit nNOS.

Data Presentation

The following table summarizes the inhibitory activity of a representative trifluoromethyl)phenyl-imidazole derivative, 1-(2-Trifluoromethylphenyl) imidazole (TRIM), against the three NOS isoforms. This data is essential for assessing the potency and selectivity of screening hits.

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Selectivity (eNOS/nNOS)
1-(2-Trifluoromethylphenyl) imidazole (TRIM)28.227.01057.5~37.5

Data compiled from literature reports.

Experimental Protocols

This section provides a detailed methodology for a fluorometric HTS assay to identify inhibitors of nNOS. The protocol is adapted from commercially available nitric oxide synthase inhibitor screening kits.

Materials and Reagents
  • Recombinant human neuronal nitric oxide synthase (nNOS)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • Fluorescent NO probe (e.g., 4,5-Diaminofluorescein Diacetate - DAF-2 DA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate concentrations of cofactors)

  • 96-well or 384-well black microplates

  • Compound library of trifluoromethoxy)phenyl-imidazole derivatives dissolved in DMSO

  • Positive control inhibitor (e.g., L-NAME)

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission ~495/515 nm for DAF-2)

Assay Principle

The assay is based on the enzymatic reaction of nNOS, which produces nitric oxide (NO) from the substrate L-arginine. The generated NO reacts with a non-fluorescent probe to produce a highly fluorescent product. Inhibitors of nNOS will decrease the rate of NO production, leading to a reduction in the fluorescence signal.

Experimental Workflow

The following diagram illustrates the overall workflow for the high-throughput screening campaign.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity & Follow-up Compound Library Compound Library Single-Dose Screening Single-Dose Screening Compound Library->Single-Dose Screening 10 µM Primary Hits Primary Hits Single-Dose Screening->Primary Hits Dose-Response Assay Dose-Response Assay Primary Hits->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Assays (iNOS, eNOS) Selectivity Assays (iNOS, eNOS) IC50 Determination->Selectivity Assays (iNOS, eNOS) Confirmed Hits Confirmed Hits Selectivity Assays (iNOS, eNOS)->Confirmed Hits

High-Throughput Screening Workflow

Detailed Protocol
  • Compound Plating:

    • Prepare a master plate of the trifluoromethoxy)phenyl-imidazole derivative library at a concentration of 1 mM in DMSO.

    • Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well black assay plate.

    • For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of a known nNOS inhibitor like L-NAME (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix of the nNOS enzyme solution in assay buffer containing Calmodulin and CaCl2.

    • Prepare a master mix of the substrate/cofactor solution in assay buffer containing L-Arginine, NADPH, and BH4.

    • Prepare the fluorescent probe solution in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the nNOS enzyme solution to each well of the assay plate containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate/cofactor solution to each well.

    • Immediately add 10 µL of the fluorescent probe solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis
  • Normalization:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Selection:

    • Primary hits are identified as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • Dose-Response and IC50 Determination:

    • Confirmed hits are subjected to a dose-response analysis by testing a range of concentrations.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

The following diagram illustrates the neuronal nitric oxide synthase (nNOS) signaling pathway. Activation of NMDA receptors by glutamate leads to an influx of calcium, which in turn activates nNOS to produce nitric oxide. NO then acts on soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), a second messenger that mediates various downstream effects.

nNOS_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activation Calmodulin Calmodulin Ca2_influx->Calmodulin Binds nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate Downstream Downstream Effects cGMP->Downstream Inhibitor Trifluoromethoxy)phenyl- imidazole Derivative Inhibitor->nNOS

Neuronal Nitric Oxide Synthase Signaling Pathway

References

Application Notes and Protocols for Cell Permeability Assessment of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, also known as CTEP, is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1] Understanding the cell permeability of this compound is critical for its development as a potential therapeutic agent, as it dictates its ability to cross biological membranes and reach its intracellular or central nervous system targets. These application notes provide detailed protocols for two standard in vitro assays to evaluate the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane, offering a rapid and cost-effective initial screening of permeability.[2][3][4] The Caco-2 cell permeability assay is a more complex, cell-based model that utilizes a monolayer of human colorectal adenocarcinoma cells.[5][6] This assay provides a more comprehensive understanding of intestinal permeability by assessing both passive diffusion and active transport mechanisms.[5]

Data Presentation

Quantitative data from the permeability assays should be summarized for clear interpretation and comparison.

Table 1: Summary of PAMPA Permeability Data

CompoundConcentration (µM)Permeability Coefficient (Pe) (10⁻⁶ cm/s)Classification
This compound10Calculated ValueHigh/Low
High Permeability Control10Reference ValueHigh
Low Permeability Control10Reference ValueLow

Table 2: Summary of Caco-2 Permeability Data

CompoundDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Recovery (%)
This compound A → BCalculated ValueCalculated ValueCalculated Value
B → ACalculated ValueCalculated Value
High Permeability Control A → BReference ValueReference ValueReference Value
B → AReference ValueReference Value
Low Permeability Control A → BReference ValueReference ValueReference Value
B → AReference ValueReference Value

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the procedure for assessing the passive permeability of this compound.

Materials:

  • 96-well donor and acceptor plates

  • PAMPA membrane (e.g., lecithin in dodecane)[4][7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • High and low permeability control compounds

  • UV-Vis spectrophotometer or LC-MS/MS

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of this compound and control compounds in DMSO (e.g., 10 mM).

    • Prepare the working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.[8]

    • Prepare the acceptor buffer (PBS, pH 7.4).

  • Prepare PAMPA Plate:

    • Coat the membrane of the donor plate with the PAMPA lipid solution (e.g., 5 µL of 1% lecithin in dodecane).[4][9]

    • Add the acceptor buffer to the wells of the acceptor plate (e.g., 300 µL).[4][9]

  • Perform the Assay:

    • Add the working solutions of this compound and control compounds to the donor plate wells (e.g., 150 µL).[4][9]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".[3]

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[7]

  • Analyze Results:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation:

      Where:

      • [Drug]acceptor is the concentration in the acceptor well.

      • [Drug]equilibrium is the equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • Area is the effective membrane area.

      • Time is the incubation time in seconds.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Compound and Buffer Solutions add_donor Add Compound Solutions to Donor Plate prep_solutions->add_donor prep_plate Coat Donor Plate with Lipid Membrane prep_plate->add_donor add_acceptor Add Acceptor Buffer to Acceptor Plate incubate Assemble and Incubate Plate Sandwich add_acceptor->incubate add_donor->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells incubate->measure_conc calculate_pe Calculate Permeability Coefficient (Pe) measure_conc->calculate_pe

PAMPA Experimental Workflow.
Caco-2 Cell Permeability Assay

This protocol describes the use of Caco-2 cell monolayers to assess bidirectional permeability of this compound.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin

  • Transwell® permeable supports

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound and control compounds

  • LC-MS/MS

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with FBS, non-essential amino acids, and antibiotics.

    • Seed the Caco-2 cells onto Transwell® permeable supports at an appropriate density.

    • Culture the cells for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[5]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the cell monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are considered suitable for the assay.[6]

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. Low permeability of Lucifer yellow indicates a healthy monolayer.

  • Transport Experiment (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A→B) Permeability: Add the test compound (this compound or controls in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Permeability: Add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis:

    • Analyze the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the equation:

      Where:

      • dQ/dt is the rate of drug transport.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio:

      An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21-24 Days to Form Monolayer seed_cells->culture_cells measure_teer Measure Transepithelial Electrical Resistance (TEER) culture_cells->measure_teer lucifer_yellow Perform Lucifer Yellow Permeability Assay measure_teer->lucifer_yellow add_compound Add Compound to Donor Side (Apical or Basolateral) lucifer_yellow->add_compound incubate Incubate for 2 Hours at 37°C add_compound->incubate collect_samples Collect Samples from Donor and Receiver Sides incubate->collect_samples analyze_lcms Analyze Compound Concentration by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp and Efflux Ratio analyze_lcms->calculate_papp

Caco-2 Permeability Assay Workflow.

Conceptual Signaling Pathway

This compound is a negative allosteric modulator of mGlu5, a G-protein coupled receptor (GPCR). The following diagram illustrates a generalized GPCR signaling pathway that could be inhibited by an antagonist like this compound.

GPCR_Signaling cluster_membrane Cell Membrane cluster_outside Extracellular cluster_inside Intracellular receptor mGlu5 Receptor (GPCR) g_protein G-Protein (Gq/11) receptor->g_protein Activates effector Effector Enzyme (e.g., PLC) g_protein->effector Activates second_messenger Second Messengers (e.g., IP3, DAG) effector->second_messenger Produces ligand Glutamate (Endogenous Ligand) ligand->receptor Activates This compound This compound (Negative Allosteric Modulator) This compound->receptor Inhibits cellular_response Cellular Response second_messenger->cellular_response Leads to

Generalized GPCR Signaling Pathway Inhibition.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis and derivatization of the novel scaffold, 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, intended for structure-activity relationship (SAR) studies. The core structure combines several key pharmacophores: a 2-chloropyridine ring, a substituted imidazole, and a trifluoromethoxy-phenyl group, suggesting potential applications in medicinal chemistry. The derivatization strategy focuses on systematically modifying three key regions of the molecule to probe their influence on biological activity: the 2-position of the pyridine ring, the trifluoromethoxy group on the phenyl ring, and the methyl groups on the imidazole ring.

Synthetic Workflow Overview

The overall synthetic strategy involves a Sonogashira cross-coupling reaction as the key step to assemble the core scaffold.[1][2][3] Subsequent derivatization will be performed on this core structure. The workflow is depicted below.

G A Sonogashira Coupling of 2-chloro-4-iodopyridine and 4-ethynyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole B Core Scaffold: 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine A->B C Derivatization at Pyridine C2-Position (Nucleophilic Substitution) B->C D Derivatization at Trifluoromethoxy Group (Demethylation/Substitution) B->D E Derivatization at Imidazole Methyl Groups (Oxidation/Functionalization) B->E F Library of Analogs for SAR Studies C->F D->F E->F

Figure 1: General workflow for the synthesis and derivatization of the core scaffold for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

This protocol describes the synthesis of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine via a Sonogashira coupling reaction.[3][4]

Materials:

  • 4-ethynyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

  • 2-chloro-4-iodopyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask under an inert atmosphere of nitrogen, add 4-ethynyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (1.0 eq), 2-chloro-4-iodopyridine (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF (10 mL per 1 mmol of the alkyne) and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes and then heat to 60°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the title compound.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Derivatization at the C2-Position of the Pyridine Ring

This protocol details the nucleophilic aromatic substitution of the chlorine atom at the C2-position of the pyridine ring.

Materials:

  • Core Scaffold (from Protocol 1)

  • Various nucleophiles (e.g., morpholine, piperidine, sodium methoxide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium carbonate (for amine nucleophiles)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a sealed tube, dissolve the core scaffold (1.0 eq) in anhydrous DMSO (5 mL per 100 mg of scaffold).

  • Add the desired nucleophile (1.5 eq). For amine nucleophiles, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120°C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 10 mL), and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting derivative by column chromatography.

Structure-Activity Relationship (SAR)

The following diagram illustrates the proposed derivatization points on the core scaffold to explore the SAR.

SAR cluster_0 Core Scaffold cluster_1 R1 Modifications (Pyridine C2) cluster_2 R2 Modifications (Phenyl) cluster_3 R3 Modifications (Imidazole) Core 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine R1_1 -OMe Core->R1_1 R1 R1_2 -Morpholine Core->R1_2 R1 R1_3 -Piperidine Core->R1_3 R1 R1_4 -NHMe Core->R1_4 R1 R2_1 -OH (from -OCF3) Core->R2_1 R2 R2_2 -OMe Core->R2_2 R2 R2_3 -Cl Core->R2_3 R2 R3_1 -CH2OH (from -CH3) Core->R3_1 R3 R3_2 -CHO (from -CH3) Core->R3_2 R3

Figure 2: Proposed derivatization points for SAR studies.

Data Presentation

The following table presents hypothetical data for a series of synthesized analogs to illustrate how quantitative data for SAR analysis can be structured. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a hypothetical kinase target.

Compound IDR¹ (Pyridine C2)R² (Phenyl)R³ (Imidazole)IC₅₀ (nM)Lipophilicity (logP)
Core -Cl-OCF₃-CH₃1504.2
A1 -OMe-OCF₃-CH₃1253.9
A2 -Morpholine-OCF₃-CH₃853.5
A3 -Piperidine-OCF₃-CH₃923.8
B1 -Cl-OH-CH₃2503.1
B2 -Cl-OMe-CH₃1803.7
C1 -Cl-OCF₃-CH₂OH3003.6

Disclaimer: The data presented in the table above is purely hypothetical and for illustrative purposes only.

Conclusion

The provided protocols and derivatization strategy offer a comprehensive framework for conducting SAR studies on the novel 2-chloro-4-ethynylpyridine scaffold. Systematic modification at the indicated positions will enable the elucidation of key structural features required for potent biological activity and guide the design of future analogs with improved pharmacological profiles. The synthesis of related imidazole derivatives has been reported in the literature, providing a basis for the proposed chemical transformations.[5] Furthermore, SAR studies on similar heterocyclic systems have demonstrated the importance of substituent effects on biological activity.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sonogashira coupling reaction in the synthesis of pyridine-imidazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction?

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] It is particularly valuable for synthesizing complex molecules, including pharmaceuticals, under mild conditions.[1]

Q2: Why is the Sonogashira coupling useful for pyridine-imidazole synthesis?

The Sonogashira coupling provides a direct and efficient method for introducing alkynyl substituents onto pyridine and imidazole rings, which are core structures in many pharmaceutical compounds. This method is valued for its functional group tolerance and its ability to create complex molecular architectures in good to excellent yields.

Q3: What are the key components of a Sonogashira reaction?

A typical Sonogashira reaction involves:

  • Substrates: A pyridine or imidazole halide (iodide, bromide, or triflate) and a terminal alkyne.

  • Palladium Catalyst: A source of palladium(0), such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which facilitates the catalytic cycle.

  • Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used.

Q4: Is a copper co-catalyst always necessary?

While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have been developed. These can be advantageous in avoiding the formation of alkyne homocoupling byproducts (Glaser coupling) and reducing environmental concerns. However, copper-free reactions may require different ligands or reaction conditions to proceed efficiently.

Troubleshooting Guide

This guide addresses common problems encountered during the Sonogashira coupling for pyridine-imidazole synthesis, providing potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed (observed as black precipitate - "Pd black").2. Poor Substrate Reactivity: Aryl or vinyl bromides and chlorides are less reactive than iodides. Pyridine substrates can sometimes inhibit the catalyst.3. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.4. Water in the Reaction Mixture: Water can negatively affect the catalytic cycle.5. Inappropriate Base or Solvent: The choice of base and solvent is crucial for reaction efficiency.6. Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.1. Use fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ. Ensure ligands are not oxidized.2. If possible, use the corresponding iodide substrate for higher reactivity. For less reactive halides, consider using more active catalysts, higher temperatures, or different ligands (e.g., bulky, electron-rich phosphines).3. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.4. Use anhydrous solvents and dry glassware.5. Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF, toluene). For pyridine substrates, a non-coordinating solvent might be preferable.6. Gradually increase the reaction temperature. For volatile alkynes, ensure the reaction is performed in a sealed vessel.
Formation of Palladium Black 1. Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.2. Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.1. Use a ligand that better stabilizes the Pd(0) species. Increase the ligand-to-palladium ratio.2. Consider switching to a different solvent system, such as using the amine base as the solvent.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: This is a primary cause of oxidative homocoupling.2. High Copper Catalyst Concentration: An excess of the copper co-catalyst can promote this side reaction.1. Ensure the reaction is performed under strictly anaerobic conditions.2. Reduce the amount of copper(I) iodide used. Alternatively, consider a copper-free Sonogashira protocol.
Starting Material Remains 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion.2. Reaction Time is Too Short: The reaction may not have reached equilibrium.3. Low Temperature: The activation energy for the oxidative addition of less reactive halides may not be overcome at lower temperatures.1. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).2. Monitor the reaction by TLC or LC-MS and extend the reaction time.3. Increase the reaction temperature.

Quantitative Data on Reaction Conditions

Optimizing the Sonogashira coupling often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Sonogashira products in pyridine-imidazole synthesis, based on literature data.

Table 1: Optimization of Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

EntryPd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)5Et₃NDMF100385
2PdCl₂(PPh₃)₂ (2.5)-5Et₃NDMF100392
3Pd(PPh₃)₄ (2.5)-5Et₃NDMF100388
4Pd(CF₃COO)₂ (2.5) PPh₃ (5) 5 Et₃N DMF 100 3 96
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)5K₂CO₃DMF100375
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Cs₂CO₃DMF100368
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NToluene100382
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)5Et₃NDioxane100378

Data adapted from a study on the synthesis of 2-amino-3-alkynylpyridines.[3]

Table 2: Yields of 2-(1,2,3-Triazolyl)methyl-3-alkynylimidazo[1,2-a]pyridines

EntryAlkyneYield (%)
1Phenylacetylene65
24-Methylphenylacetylene63
34-Methoxyphenylacetylene61
44-tert-Butylphenylacetylene64
54-Chlorophenylacetylene79
64-Bromophenylacetylene74
74-Iodophenylacetylene73
83-Chlorophenylacetylene73
94-Ethynyltoluene71
101-Ethynyl-4-fluorobenzene76

Data represents yields from a one-pot synthesis involving a Sonogashira coupling step.[4]

Experimental Protocols

General Procedure for Sonogashira Coupling of 2-Amino-3-Bromopyridine with a Terminal Alkyne [3]

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture to 100°C and stir for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

Visualizing the Sonogashira Coupling

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_pd_complex R¹-Pd(II)L₂-C≡C-R² transmetalation->coupled_pd_complex reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 regenerated product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu(I)-C≡C-R² cu_acetylide->transmetalation to Pd cycle alkyne H-C≡C-R² alkyne->cu_acetylide CuX, Base base_h Base-H⁺X⁻ base Base cu_salt CuX

Catalytic cycle of the copper and palladium co-catalyzed Sonogashira reaction.

Troubleshooting Logic Flow

This diagram outlines a logical workflow for troubleshooting a low-yielding Sonogashira reaction.

Troubleshooting_Workflow start Low Yield in Sonogashira Coupling check_reagents Check Reagent Quality (Catalyst, Solvent, Base) start->check_reagents check_conditions Verify Reaction Conditions (Anaerobic, Anhydrous) start->check_conditions optimize_params Systematically Optimize Parameters (Temp, Time, Stoichiometry) check_reagents->optimize_params Reagents OK check_conditions->optimize_params Conditions OK change_catalyst Screen Different Catalysts/Ligands optimize_params->change_catalyst No Improvement change_solvent_base Screen Different Solvents/Bases optimize_params->change_solvent_base No Improvement success Improved Yield optimize_params->success Improvement change_catalyst->success Optimization change_solvent_base->success Optimization

A logical workflow for troubleshooting low-yielding Sonogashira coupling reactions.

References

Technical Support Center: Compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine when stored in Dimethyl Sulfoxide (DMSO) at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine in DMSO at -20°C?

While specific long-term stability data for this compound is not extensively published, based on the general characteristics of similar heterocyclic compounds, it is expected to be reasonably stable under these conditions for short to medium-term storage. However, for quantitative experiments, it is crucial to verify the stability within your specific laboratory setting. We have generated hypothetical stability data to illustrate what a typical stability profile might look like.

Hypothetical Stability Data

Storage Duration% Purity (via HPLC)Observations
Initial (Day 0)99.8%Clear, colorless solution
1 Week99.5%No visible change
1 Month98.9%No visible change
3 Months97.2%Slight yellowish tint
6 Months94.5%Noticeable yellowing

Q2: I am seeing rapid degradation of the compound even when stored at -20°C. What could be the cause?

Several factors could contribute to unexpected degradation. Please consider the following troubleshooting workflow:

G cluster_dmso DMSO Issues cluster_temp Temperature Issues cluster_container Container Issues cluster_handling Handling Issues start Unexpected Degradation Observed check_dmso Verify DMSO Quality (Anhydrous, Purity) start->check_dmso check_temp Confirm Storage Temperature (-20°C) start->check_temp check_container Inspect Storage Container (Material, Seal) start->check_container check_handling Review Handling Procedure (Thaw/Freeze Cycles) start->check_handling dmso_water Water Contamination? check_dmso->dmso_water dmso_impure Impurities Present? check_dmso->dmso_impure temp_fluctuation Temperature Fluctuations? check_temp->temp_fluctuation container_material Incompatible Material? check_container->container_material container_seal Improper Seal? check_container->container_seal handling_cycles Multiple Thaw/Freeze Cycles? check_handling->handling_cycles dmso_remedy Use Fresh, Anhydrous, High-Purity DMSO dmso_water->dmso_remedy Yes dmso_impure->dmso_remedy Yes end Re-evaluate Stability dmso_remedy->end temp_remedy Use Calibrated Freezer & Monitor Temperature temp_fluctuation->temp_remedy Yes temp_remedy->end container_remedy Use Amber Glass Vials with Secure Caps container_material->container_remedy Yes container_seal->container_remedy Yes container_remedy->end handling_remedy Aliquot into Single-Use Volumes handling_cycles->handling_remedy Yes handling_remedy->end

Troubleshooting workflow for compound degradation.

Q3: What is the recommended protocol for preparing and storing stock solutions of this compound in DMSO?

To ensure maximum stability, it is recommended to prepare stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or lower. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

Experimental Protocol: Stability Assessment

This protocol outlines a method for determining the stability of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine in DMSO at -20°C.

1. Materials

  • 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

  • Anhydrous DMSO, HPLC grade or higher

  • Amber glass vials with PTFE-lined caps

  • Calibrated -20°C freezer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

2. Procedure

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by vortexing.

  • Aliquoting:

    • Dispense the stock solution into multiple amber glass vials in volumes suitable for single use (e.g., 20 µL).

    • Securely cap each vial.

  • Initial Analysis (Time 0):

    • Immediately analyze one aliquot by HPLC to determine the initial purity. This will serve as your baseline.

  • Storage:

    • Place the remaining aliquots in a calibrated -20°C freezer.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from the freezer.

    • Allow the aliquot to thaw completely at room temperature.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the purity of the compound at each time point to the initial purity.

    • Calculate the percentage of degradation over time.

3. HPLC Method (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This guide provides a foundational framework for working with 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine. For critical applications, it is imperative to conduct your own stability studies to ensure the integrity of your experimental results.

Purification of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Column Chromatography Purification

Product Focus: 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For compounds with the polarity of the target molecule, silica gel (60-120 mesh or 230-400 mesh) is the most common and recommended stationary phase. Its slightly acidic nature, however, may cause peak tailing for basic compounds containing pyridine and imidazole moieties.

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The choice of eluent is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good starting point is a non-polar/polar solvent system like Hexane/Ethyl Acetate. The polarity should be adjusted to achieve a Retention Factor (Rf) of approximately 0.2-0.3 for the target compound. For N-heterocyclic compounds, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the eluent can significantly reduce peak tailing and improve separation.

Q3: My compound is streaking on the TLC plate and the column. What can I do?

A3: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds on silica gel.[1][2][3] This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups of the stationary phase. To mitigate this, add a small percentage (0.1-1%) of triethylamine (TEA) or a few drops of ammonia to your mobile phase system. This will neutralize the acidic sites on the silica and lead to sharper, more defined bands.

Q4: I am not getting good separation between my product and a close-running impurity. What are my options?

A4: If you are experiencing poor separation, you can try the following:

  • Optimize the Mobile Phase: Switch to a different solvent system with different selectivity, for example, Dichloromethane/Methanol instead of Hexane/Ethyl Acetate.

  • Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[3] This can help resolve compounds with similar Rf values.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. Ensure you are not using more than 1g of crude product per 20-40g of silica gel.

  • Use a Finer Mesh Silica Gel: Using a higher mesh silica gel (e.g., 230-400 mesh) increases the surface area and can improve the resolution of closely eluting compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate system. If necessary, switch to a more polar system like dichloromethane/methanol.
Compound elutes too quickly (at the solvent front) The mobile phase is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in your hexane/ethyl acetate system.
Poor separation of spots (co-elution) - Incorrect solvent system.- Column is overloaded.- Flow rate is too high.- Perform further TLC experiments to find a solvent system that provides better separation.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Tailing or streaking of bands The compound is interacting strongly with the acidic silica gel due to its basic nitrogen groups.[1][2]Add 0.1-1% triethylamine (TEA) or a few drops of pyridine to the mobile phase to neutralize active sites on the silica gel.
Cracks or channels in the silica bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A cracked column bed will lead to very poor separation and the column must be repacked.
Inconsistent Rf values between TLC and column - The TLC plate was not run in a saturated chamber.- The composition of the eluent for the column is different from that used for TLC.- Always use a sealed chamber with filter paper to ensure the atmosphere is saturated with solvent vapor for TLC analysis.- Prepare a fresh batch of eluent for both TLC and the column run to ensure consistency.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of the title compound. Optimization may be required based on the specific impurity profile of the crude material.

1. Preparation:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System: Start with a Hexane/Ethyl Acetate (EtOAc) system. Based on TLC, a ratio of 7:3 (Hexane:EtOAc) with 0.5% Triethylamine (TEA) is a good starting point.

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat and uniform bed.

2. Sample Loading:

  • Dissolve the crude 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin elution.

  • Maintain a constant flow rate. A typical rate is 1-2 drops per second.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.

4. Analysis:

  • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Summary of Recommended Parameters
Parameter Recommendation
Stationary Phase Silica Gel (230-400 Mesh)
Column Dimensions 20-40g of silica per 1g of crude material
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol
Eluent Modifier 0.1 - 1% Triethylamine (TEA)
Initial Rf Target (TLC) 0.2 - 0.3
Loading Method Dry loading or minimal solvent wet loading
Detection Method UV visualization (254 nm)

Troubleshooting Workflow

G Column Chromatography Troubleshooting Workflow start Problem Encountered poor_sep Poor Separation (Co-elution) start->poor_sep no_elution No Elution start->no_elution fast_elution Too Fast Elution start->fast_elution streaking Peak Tailing/ Streaking start->streaking cause_solvent Incorrect Mobile Phase Polarity poor_sep->cause_solvent cause_overload Column Overloading poor_sep->cause_overload cause_packing Improper Packing poor_sep->cause_packing no_elution->cause_solvent fast_elution->cause_solvent cause_acidic Acidic Silica Interaction streaking->cause_acidic solution_optimize Optimize Eluent System (Gradient or Isocratic) cause_solvent->solution_optimize For Separation solution_polarity_inc Increase Eluent Polarity cause_solvent->solution_polarity_inc For No Elution solution_polarity_dec Decrease Eluent Polarity cause_solvent->solution_polarity_dec For Fast Elution solution_reduce_load Reduce Sample Load cause_overload->solution_reduce_load solution_add_base Add TEA/Base to Eluent cause_acidic->solution_add_base solution_repack Repack Column cause_packing->solution_repack

Caption: A flowchart outlining common problems in column chromatography and their respective causes and solutions.

References

Common side reactions in the synthesis of ethynyl-linked heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethynyl-linked heterocyclic compounds.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Sonogashira Coupling

You are attempting a Sonogashira coupling of a heterocyclic halide with a terminal alkyne, but you observe low or no formation of the desired product.

Possible Causes and Solutions:

  • Low Reaction Temperature: The oxidative addition of the palladium catalyst to the heterocyclic halide is often the rate-limiting step. This is particularly true for less reactive halides like bromides and chlorides.

    • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures around 80-100°C in a sealed tube might be necessary.[1]

  • Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst decomposition, leading to a loss of catalytic activity. This can be promoted by certain solvents like THF.[2]

    • Solution:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the catalyst.

      • Consider switching to a more robust ligand, such as a bulky, electron-rich phosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium catalyst.

      • If using a Pd(II) precatalyst, ensure that the conditions are suitable for its in-situ reduction to the active Pd(0) species. This is often facilitated by an amine base or a phosphine ligand.[3]

  • Reagent Quality:

    • Amine Base: Amine bases can oxidize over time. The presence of amine oxides can inhibit the reaction.

      • Solution: Use a freshly distilled or filtered amine base. Filtering through a plug of silica gel or alumina can be effective.[2]

    • Copper(I) Iodide: The quality of the CuI co-catalyst is crucial.

      • Solution: Use a fresh, high-purity source of CuI. Some protocols suggest activating the CuI by heating it under vacuum.[2]

  • Inappropriate Ligand: The choice of ligand is critical and substrate-dependent.

    • Solution: For electron-rich or sterically hindered heterocyclic halides, bulky and electron-rich phosphine ligands are often more effective.[4] For some systems, nitrogen-based ligands or NHC ligands may offer better results.

Problem 2: Significant Homocoupling of the Alkyne (Glaser-Hay Coupling)

You observe a significant amount of a byproduct formed from the dimerization of your terminal alkyne.

Possible Causes and Solutions:

  • Presence of Oxygen: The copper-catalyzed homocoupling of alkynes is highly promoted by oxygen.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

  • High Copper Catalyst Loading: While Cu(I) is a co-catalyst that increases the reaction rate, it is also the primary promoter of homocoupling.

    • Solution:

      • Reduce the amount of the copper(I) salt.

      • Consider a "copper-free" Sonogashira protocol. These reactions may require a different palladium catalyst system and potentially higher temperatures but eliminate the primary cause of homocoupling.

  • Slow Hetero-Coupling: If the desired cross-coupling reaction is slow due to an unreactive halide, the competing homocoupling can become the dominant pathway.

    • Solution:

      • Optimize the conditions to accelerate the cross-coupling (e.g., increase temperature, change ligand).

      • Try slow addition of the alkyne to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of ethynyl-linked heterocyclic compounds via Sonogashira coupling?

A1: The most common and problematic side reaction is the homocoupling of the terminal alkyne, often referred to as the Glaser-Hay coupling. This reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen and results in the formation of a diyne byproduct.[3] To minimize this, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions. Alternatively, copper-free Sonogashira protocols can be employed.

Q2: My heterocyclic halide is not reacting. How can I increase its reactivity?

A2: The reactivity of the halide is a key factor. The general order of reactivity is I > Br > Cl.[3] If you are using a less reactive halide (Br or Cl), you may need to employ more forcing conditions. Consider the following:

  • Increase the reaction temperature.

  • Use a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., t-Bu3P) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, which is often the slow step for less reactive halides.

  • Consider the electronics of your heterocycle. Electron-withdrawing groups on the heterocyclic ring can make the carbon-halogen bond more susceptible to oxidative addition.

Q3: What is the role of the base in the Sonogashira reaction?

A3: The base, typically an amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA), has several crucial roles:

  • It deprotonates the terminal alkyne to form the reactive acetylide species.

  • It neutralizes the hydrogen halide (HX) that is formed as a byproduct of the reaction.

  • It can act as a ligand for the palladium catalyst.

  • In some cases, it can serve as the solvent for the reaction.

Q4: Can I run a Sonogashira reaction without a copper co-catalyst?

A4: Yes, copper-free Sonogashira couplings are a well-established alternative. These protocols are particularly useful for avoiding the alkyne homocoupling side reaction. They often require a different set of reaction conditions, which may include a different palladium catalyst/ligand system and sometimes a different base.

Quantitative Data

Table 1: Effect of Reaction Parameters on the Sonogashira Coupling of 2-amino-3-bromopyridine with Phenylacetylene

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (1 mL)DMF100396
2Pd(OAc)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (1 mL)DMF100390
3PdCl₂(PPh₃)₂ (2.5)-CuI (5.0)Et₃N (1 mL)DMF100392
4Pd(PPh₃)₄ (2.5)-CuI (5.0)Et₃N (1 mL)DMF100388
5Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)DBU (1 mL)DMF100393
6Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)K₂CO₃ (2 equiv)DMF100385
7Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (1 mL)Toluene100382
8Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃N (1 mL)Dioxane100380
9Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)-Et₃N (1 mL)DMF100345

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[5]

Table 2: Substrate Scope for Sonogashira Coupling of Heterocyclic Phosphonium Salts with Phenylacetylene

Heterocycle CoreProductYield (%)
Pyridine4-(Phenylethynyl)pyridine78
2-Chloropyridine2-Chloro-4-(phenylethynyl)pyridine65
2-Methoxypyridine2-Methoxy-4-(phenylethynyl)pyridine81
Quinoline4-(Phenylethynyl)quinoline76
Quinoxaline2-(Phenylethynyl)quinoxaline68
Pyrazine2-(Phenylethynyl)pyrazine47

Reaction conditions: Pd(OAc)₂ (10 mol%), Xantphos (20 mol%), CuI (20 mol%), DIPEA (3.0 equiv), NMP, 100 °C, 12 h. Yields are for the isolated product.[5]

Experimental Protocols

General Procedure for the Sonogashira Coupling of 2-amino-3-bromopyridine with a Terminal Alkyne [5]

  • To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Seal the flask with a septum and purge with nitrogen gas for 5 minutes.

  • Add 2.0 mL of DMF via syringe and stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) to the flask.

  • Add Et₃N (1 mL) to the reaction mixture.

  • Heat the reaction at 100°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Temp Is the reaction temperature adequate for the halide? (e.g., >80°C for Ar-Br) Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Catalyst Is there evidence of catalyst decomposition (e.g., Pd black)? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Improve_Catalyst Improve Catalyst Stability: - Ensure inert atmosphere - Use robust ligands (e.g., NHCs, bulky phosphines) Check_Catalyst->Improve_Catalyst Yes Check_Reagents Are the reagents (amine base, CuI) fresh and pure? Check_Catalyst->Check_Reagents No Improve_Catalyst->Check_Reagents Purify_Reagents Purify/Replace Reagents: - Distill amine base - Use fresh CuI Check_Reagents->Purify_Reagents No Check_Ligand Is the ligand appropriate for the substrate? Check_Reagents->Check_Ligand Yes Purify_Reagents->Check_Ligand Screen_Ligands Screen Different Ligands Check_Ligand->Screen_Ligands No Success Problem Solved Check_Ligand->Success Yes Screen_Ligands->Success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Homocoupling_Side_Reaction cluster_desired Desired Sonogashira Coupling cluster_side Glaser-Hay Homocoupling (Side Reaction) Het-X Heterocyclic Halide Het-C≡C-R Desired Product Het-X->Het-C≡C-R Pd/Cu catalyst R-C≡CH Terminal Alkyne R-C≡CH->Het-C≡C-R R-C≡CH_2 2 x Terminal Alkyne R-C≡C-C≡C-R Diyne Byproduct R-C≡CH_2->R-C≡C-C≡C-R Cu catalyst, O₂

Caption: Competing pathways: Sonogashira coupling vs. homocoupling.

Condition_Selection Start Select Reaction Conditions Halide_Reactivity What is the halide? (I, Br, Cl) Start->Halide_Reactivity Aryl_Iodide Standard Conditions: - Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ - CuI (1-5 mol%) - Amine base (e.g., Et₃N) - Room Temp to 60°C Halide_Reactivity->Aryl_Iodide Iodide Aryl_Bromide More Forcing Conditions: - Bulky, electron-rich phosphine ligands (e.g., XPhos) - CuI (optional, consider Cu-free) - Stronger base (e.g., DBU) or higher temp - 80-120°C Halide_Reactivity->Aryl_Bromide Bromide Aryl_Chloride Harsh Conditions: - Specialized catalyst system (e.g., NHC ligands) - High temperature - Often Cu-free Halide_Reactivity->Aryl_Chloride Chloride Homocoupling_Concern Is homocoupling a major concern? Aryl_Iodide->Homocoupling_Concern Aryl_Bromide->Homocoupling_Concern Aryl_Chloride->Homocoupling_Concern Cu_Free Use Copper-Free Protocol: - No CuI - May require different ligand/base - Ensure strict inert atmosphere Homocoupling_Concern->Cu_Free Yes Standard_Cu Use Standard CuI co-catalyst Homocoupling_Concern->Standard_Cu No

Caption: Decision tree for selecting Sonogashira reaction conditions.

References

Optimization of reaction conditions for synthesizing trifluoromethoxy)phenyl-imidazole precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for synthesizing (trifluoromethoxy)phenyl-imidazole precursors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

A common and robust method is the Debus-Radziszewski imidazole synthesis. This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde (in this case, 4-(trifluoromethoxy)benzaldehyde), and a source of ammonia (such as ammonium acetate). The reaction is typically carried out in a suitable solvent and can be promoted by a catalyst.

Q2: I am getting a low yield for my reaction. What are the potential causes and how can I improve it?

Low yields are a common issue. Several factors could be responsible:

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to decomposition of reactants or products. It is crucial to find the optimal temperature for your specific substrate and catalyst system.

  • Incorrect Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Common solvents for this synthesis include glacial acetic acid, ethanol, and methanol. If one solvent gives a low yield, screening other polar solvents is recommended.

  • Inefficient Catalyst: While the reaction can proceed without a catalyst, employing one can significantly improve the yield and reduce reaction time. A variety of catalysts have been shown to be effective, including Brønsted acids (e.g., lactic acid), Lewis acids, and solid-supported catalysts.

  • Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired product. Ensure all reactants are of high purity.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A common byproduct in the Radziszewski synthesis is the corresponding oxazole. This can occur through a competing reaction pathway. To minimize side product formation:

  • Control of Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the ammonia source (ammonium acetate) can help favor the formation of the imidazole over the oxazole.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different catalysts may help to identify one that selectively promotes imidazole formation.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to the formation of degradation products or other side products. Monitor the reaction progress by TLC to determine the optimal reaction time.

Q4: What is a suitable method for purifying the final (trifluoromethoxy)phenyl-imidazole product?

Purification can typically be achieved through recrystallization. Common solvents for recrystallization of imidazole derivatives include ethanol, acetone, or mixtures of ethanol and water. The crude product obtained after work-up is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration. Column chromatography on silica gel can also be employed for more challenging purifications.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC.
Inactive catalyst.Use a fresh batch of catalyst or screen different catalysts (e.g., lactic acid, silicotungstic acid, DABCO).
Poor solubility of reactants.Experiment with different solvents (e.g., glacial acetic acid, ethanol, propylene carbonate).
Formation of Multiple Products (as seen on TLC) Side reactions are occurring.Optimize the stoichiometry, particularly increasing the amount of ammonium acetate. Lower the reaction temperature.
Impure starting materials.Purify the starting materials, especially the 4-(trifluoromethoxy)benzaldehyde.
Product is an intractable oil or difficult to crystallize Presence of impurities.Attempt purification by column chromatography before recrystallization.
Incorrect recrystallization solvent.Screen a variety of solvents or solvent mixtures for recrystallization.
Reaction turns very dark or shows signs of decomposition Reaction temperature is too high.Reduce the reaction temperature and monitor for improvement.
Reactants are sensitive to air or light.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Optimization of Reaction Conditions: Data Summary

The following tables summarize quantitative data from various studies on the synthesis of substituted imidazoles, providing a starting point for optimization.

Table 1: Effect of Catalyst on the Yield of 2,4,5-Trisubstituted Imidazoles

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
Silicotungstic acid (7.5%)EthanolReflux-94
DABCOt-butanol60-651292
Lactic acidNeat160-High
Sulfanilic acid (10%)Ethanol-Water--Moderate to Excellent
ZnO nanoparticles (0.1 mmol)Glacial Acetic Acid60385

Table 2: Effect of Solvent on the Yield of Triphenyl Imidazole

Solvent Yield (%)
Propylene CarbonateHigh
Glacial Acetic Acid-
Ethanol-
Methanol-

Detailed Experimental Protocol: Radziszewski Synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-imidazole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • 4-(Trifluoromethoxy)benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid (or another suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (1.0 eq), 4-(trifluoromethoxy)benzaldehyde (1.0 eq), and ammonium acetate (2.0-3.0 eq).

  • Add glacial acetic acid as the solvent (a typical concentration would be in the range of 0.1-0.5 M).

  • Heat the reaction mixture to reflux (typically around 120 °C for glacial acetic acid) and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water, which should cause the crude product to precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid and ammonium acetate.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Benzil - 4-(Trifluoromethoxy)benzaldehyde - Ammonium Acetate Solvent Add Solvent (e.g., Glacial Acetic Acid) Reactants->Solvent 1. Heat Heat to Reflux (e.g., 120°C) Solvent->Heat Monitor Monitor by TLC Heat->Monitor 2. Cool Cool to RT Monitor->Cool Precipitate Precipitate in Water Cool->Precipitate 3. Filter Filter and Wash Precipitate->Filter 4. Recrystallize Recrystallize (e.g., from Ethanol) Filter->Recrystallize 5. Dry Dry Product Recrystallize->Dry 6. End End Dry->End Characterize

Caption: Experimental workflow for the Radziszewski synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q_Temp Is the reaction temperature optimal? Start->Q_Temp A_Temp_No Adjust Temperature: - Increase if no conversion - Decrease if decomposition Q_Temp->A_Temp_No No Q_Cat Is the catalyst active and appropriate? Q_Temp->Q_Cat Yes End Yield Improved A_Temp_No->End A_Cat_No Solution: - Use fresh catalyst - Screen different catalysts Q_Cat->A_Cat_No No Q_Solv Are reactants fully dissolved? Q_Cat->Q_Solv Yes A_Cat_No->End A_Solv_No Change Solvent: Try Ethanol, Acetic Acid, or Propylene Carbonate Q_Solv->A_Solv_No No Q_Solv->End Yes A_Solv_No->End

Caption: Troubleshooting decision tree for low reaction yield.

Overcoming poor reproducibility in assays with 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring high-quality, reproducible data in assays involving this potent and selective mGlu5 negative allosteric modulator (NAM).

FAQs - Frequently Asked Questions

Q1: What is 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound)?

A1: this compound is a novel, potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] It binds with low nanomolar affinity to mGlu5 and exhibits high selectivity, with over 1000-fold selectivity against other mGlu receptors and a wide range of other targets.[1] Its favorable pharmacokinetic properties, including a long half-life of approximately 18 hours and high oral bioavailability, make it a valuable tool for in vivo studies requiring chronic receptor blockade.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is widely used in preclinical research to investigate the role of mGlu5 in various physiological and pathological processes. Its applications include, but are not limited to, studying psychiatric disorders like depression and anxiety, neurological conditions such as Fragile X syndrome and Parkinson's disease, and as a tool to modulate glutamate signaling in the central nervous system.[1][2]

Q3: How should I prepare and store this compound for in vitro and in vivo studies?

A3: For in vivo studies, this compound can be administered orally (e.g., by gavage).[3][4][5] For in vitro assays, this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to be aware of the potential for poor aqueous solubility, which can impact assay performance.[6][7] Stock solutions should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided.

Q4: What is the mechanism of action of this compound?

A4: this compound functions as a negative allosteric modulator of the mGlu5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[8] This binding event reduces the receptor's response to glutamate, thereby inhibiting its downstream signaling pathways.

Troubleshooting Guide: Overcoming Poor Reproducibility

Poor reproducibility in assays involving this compound can arise from various factors, from compound handling to assay design. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability in IC50 or Potency Measurements

Possible Causes:

  • Compound Solubility: this compound's hydrophobic nature may lead to poor aqueous solubility, causing it to precipitate in assay buffers. This is a common issue for many small molecule inhibitors.[6][7][9]

  • Inconsistent Compound Dilution: Errors in preparing serial dilutions can lead to significant variability in the final compound concentration.

  • Assay Interference: The compound may interfere with the assay technology (e.g., fluorescence, luminescence).

  • Cell Health and Density: In cell-based assays, variations in cell health, passage number, and seeding density can alter the cellular response to the compound.

Solutions:

  • Optimize Solubility:

    • Perform solubility tests in your specific assay buffer.

    • Consider the use of a co-solvent, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.

    • Visually inspect assay plates for any signs of compound precipitation.

  • Ensure Accurate Dilutions:

    • Use calibrated pipettes and perform serial dilutions carefully.

    • Prepare fresh dilutions for each experiment from a validated stock solution.

  • Control for Assay Interference:

    • Run control experiments with the compound in the absence of the biological target to check for any direct effects on the assay signal.

  • Standardize Cell Culture:

    • Maintain a consistent cell culture protocol, including media composition, passage number, and seeding density.

    • Regularly test for mycoplasma contamination.

Issue 2: Inconsistent Results in Binding Assays

Possible Causes:

  • Inadequate Equilibration Time: Insufficient incubation time for the compound to reach binding equilibrium with the receptor.

  • Non-Specific Binding: The compound may bind to surfaces of the assay plate or other proteins in the preparation.

  • Radioligand Issues (if applicable): Degradation or improper concentration of the radiolabeled ligand.

Solutions:

  • Determine Optimal Incubation Time: Perform a time-course experiment to establish the time required to reach binding equilibrium.

  • Minimize Non-Specific Binding:

    • Include a non-specific binding control in your assay (e.g., a high concentration of a known mGlu5 ligand).

    • Consider using plates with low protein-binding surfaces.

    • The use of detergents like BSA in the assay buffer can sometimes help.

  • Validate Radioligand:

    • Ensure the radioligand is of high purity and has not degraded.

    • Optimize the radioligand concentration to be near its Kd for the receptor.

Issue 3: Discrepancies Between In Vitro and In Vivo Efficacy

Possible Causes:

  • Pharmacokinetic Properties: Differences in compound absorption, distribution, metabolism, and excretion (ADME) can lead to different effective concentrations at the target site in vivo compared to in vitro. This compound has a long half-life and good oral bioavailability, but these factors should still be considered.[1]

  • Off-Target Effects: While highly selective, at high concentrations, off-target effects could contribute to the observed in vivo phenotype.

  • Complex Biological Environment: The in vivo environment is significantly more complex than an in vitro assay, with multiple interacting cell types and signaling pathways.

Solutions:

  • Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Measure the compound concentration in the target tissue (e.g., brain) and correlate it with the observed biological effect.

  • Conduct Dose-Response Studies: Perform in vivo studies with a range of doses to establish a clear relationship between the dose, exposure, and efficacy.[4][5]

  • Utilize Appropriate Animal Models: Ensure the chosen animal model is relevant to the disease being studied and that the role of mGlu5 in that model is well-established.

Quantitative Data Summary

ParameterValueReference
Binding Affinity (Ki) Low nanomolar[1]
Selectivity >1000-fold vs. other mGluRs and 103 other targets[1]
In Vivo Half-Life ~18 hours[1]
Brain/Plasma Ratio 2.6[1]
In Vivo ED50 (ABP688 displacement) 77.5 ng/g in brain tissue[1]

Experimental Protocols

General Protocol for a Cell-Based mGlu5 Functional Assay (Calcium Mobilization)

This protocol provides a general framework. Specific cell lines, reagents, and instrumentation will require optimization.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human mGlu5 receptor in appropriate growth medium.

    • Plate cells in a 96-well or 384-well black, clear-bottom plate at a density optimized for the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for dye uptake.

  • Compound Incubation:

    • Add the diluted this compound solutions to the appropriate wells.

    • Incubate for a predetermined time to allow the compound to interact with the receptors.

  • Agonist Stimulation and Signal Detection:

    • Add an mGlu5 agonist (e.g., quisqualate) to stimulate the receptor.

    • Immediately measure the change in fluorescence using a plate reader capable of detecting calcium flux.

  • Data Analysis:

    • Calculate the antagonist effect of this compound by measuring the inhibition of the agonist-induced calcium signal.

    • Generate a dose-response curve and calculate the IC50 value.

Protocol for In Vivo Administration of this compound in Mice

This is an example protocol and should be adapted based on the specific experimental design and institutional guidelines.

  • Compound Formulation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dose and the average weight of the animals.

  • Animal Handling:

    • Acclimate the mice to the experimental conditions and handling procedures.

  • Administration:

    • Administer the this compound suspension orally using a gavage needle. Dosing can be performed every 24 or 48 hours depending on the experimental paradigm.[3][4][5]

    • Administer the vehicle alone to the control group.

  • Behavioral or Pharmacological Testing:

    • Perform the desired behavioral tests or collect tissue samples for analysis at the appropriate time points after this compound administration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) compound_incubation Incubate with this compound prep_compound->compound_incubation Serial Dilution prep_cells Plate mGlu5-expressing Cells dye_loading Load Cells with Calcium Dye prep_cells->dye_loading dye_loading->compound_incubation agonist_addition Add mGlu5 Agonist compound_incubation->agonist_addition read_plate Measure Fluorescence agonist_addition->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_calc Generate IC50 Curve data_analysis->ic50_calc

Caption: Workflow for a cell-based mGlu5 functional assay with this compound.

troubleshooting_logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Poor Reproducibility Observed check_solubility Check Compound Solubility in Assay Buffer start->check_solubility review_dilution Review Dilution Protocol start->review_dilution validate_cells Validate Cell Health & Density start->validate_cells check_interference Test for Assay Interference start->check_interference optimize_buffer Optimize Buffer/Add Co-solvent check_solubility->optimize_buffer fresh_dilutions Prepare Fresh Dilutions review_dilution->fresh_dilutions standardize_culture Standardize Cell Culture validate_cells->standardize_culture run_controls Run Compound-only Controls check_interference->run_controls

Caption: A logical approach to troubleshooting poor reproducibility in this compound assays.

signaling_pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Activates This compound This compound This compound->mGlu5 Inhibits (Allosterically) Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: Simplified signaling pathway of mGlu5 and the inhibitory action of this compound.

References

Technical Support Center: Minimizing Off-target Effects of Pyridine-Imidazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of pyridine-imidazole kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its intended target. In the context of pyridine-imidazole kinase inhibitors, this means the compound may inhibit other kinases or even non-kinase proteins. These off-target interactions are a significant concern because they can lead to cellular toxicity, adverse side effects in clinical trials, and misinterpretation of experimental results.[1][2] Characterizing the selectivity profile of an inhibitor is crucial for identifying patient populations that will benefit most and for reducing the potential for toxicity.[1][2]

Q2: What are the primary strategies for minimizing off-target effects?

A2: Minimizing off-target effects involves a multi-faceted approach that begins with the design of the inhibitor and continues through preclinical testing. Key strategies include:

  • Structure-Based Drug Design: Utilizing the three-dimensional structures of the target kinase and off-target kinases to guide the design of more selective inhibitors. For example, exploiting differences in the size and shape of the ATP-binding pocket can enhance selectivity. The planar nature of a pyrazole ring in some inhibitors has been shown to favor binding to the smaller active site of JNK3 over the larger active site of p38, a closely related kinase.

  • Comprehensive Selectivity Profiling: Screening the inhibitor against a large panel of kinases to identify potential off-target interactions early in the drug discovery process.[3]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the inhibitor and evaluating the impact on both on-target potency and off-target activity to identify moieties that contribute to promiscuity.

  • Computational Modeling: Employing in silico methods to predict potential off-target interactions and guide the design of more selective compounds.[4][5][6][7]

Q3: How can I experimentally assess the selectivity of my pyridine-imidazole kinase inhibitor?

A3: A comprehensive assessment of inhibitor selectivity typically involves a combination of biochemical and cell-based assays.

  • Biochemical Assays: These assays directly measure the ability of an inhibitor to block the activity of a purified kinase. Common formats include radiometric assays, fluorescence-based assays, luminescence-based assays, and mobility shift assays.[8] Radiometric assays are often considered the "gold standard" due to their direct measurement of substrate phosphorylation.[8]

  • Cell-Based Assays: These assays evaluate the effect of the inhibitor in a more physiologically relevant context. This can involve measuring the phosphorylation of a known downstream substrate of the target kinase within a cell.[9][10] Comparing the inhibitor's potency in biochemical versus cellular assays can provide insights into factors like cell permeability and engagement of the target in a cellular environment.[11]

Q4: What computational tools can I use to predict potential off-target effects?

A4: Several computational approaches can help predict off-target interactions:

  • Sequence and Structural Similarity Analyses: Comparing the amino acid sequence or the three-dimensional structure of the target kinase's ATP-binding site to that of other kinases can provide initial clues about potential cross-reactivity.[7]

  • Machine Learning and QSAR Models: These methods use existing data on kinase-inhibitor interactions to build predictive models that can estimate the likelihood of an inhibitor binding to a panel of kinases.[4][12]

  • Molecular Docking and Binding Site Signatures: These structure-based methods simulate the binding of the inhibitor to the structures of various kinases to predict binding affinity and identify potential off-targets.[5][7] The "binding site signature" approach, for instance, uses the 3D structure of a kinase-inhibitor complex to predict its off-target profile.[5]

Troubleshooting Guides

Problem 1: My inhibitor shows high potency in a biochemical assay but has low efficacy or high toxicity in cell-based assays.

This discrepancy can arise from several factors. The following troubleshooting steps can help identify the root cause:

Troubleshooting Workflow

G start Discrepancy Observed: High Biochemical Potency, Low Cellular Efficacy/High Toxicity q1 Is the compound cell-permeable? start->q1 a1_yes Yes q1->a1_yes High Permeability a1_no No q1->a1_no Low Permeability q2 Is the inhibitor a substrate for efflux pumps (e.g., P-gp)? a1_yes->q2 sol1 Modify compound structure to improve physicochemical properties (e.g., reduce polarity). a1_no->sol1 a2_yes Yes q2->a2_yes Efflux Substrate a2_no No q2->a2_no Not an Efflux Substrate sol2 Co-administer with an efflux pump inhibitor (e.g., verapamil) or redesign the compound to evade efflux. a2_yes->sol2 q3 Does the inhibitor have significant off-target activity? a2_no->q3 a3_yes Yes q3->a3_yes High Off-Target Activity a3_no No q3->a3_no High On-Target Selectivity sol3 Perform broad kinase selectivity profiling. Redesign the inhibitor to improve selectivity. a3_yes->sol3 end Cellular efficacy may be limited by other factors (e.g., pathway redundancy). Consider alternative therapeutic strategies. a3_no->end

Caption: Troubleshooting workflow for discrepant biochemical and cellular results.

Detailed Steps:

  • Assess Cell Permeability:

    • Experiment: Perform a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay.

    • Expected Outcome: The compound should exhibit good permeability to reach its intracellular target.

    • Troubleshooting: If permeability is low, consider medicinal chemistry efforts to optimize the compound's physicochemical properties, such as lipophilicity and polar surface area.

  • Investigate Efflux Pump Activity:

    • Experiment: Evaluate the inhibitor's cytotoxicity in cells that overexpress efflux pumps, such as P-glycoprotein (P-gp), with and without a known efflux pump inhibitor like verapamil.[13]

    • Expected Outcome: The inhibitor's potency should not be significantly increased by the co-administration of an efflux pump inhibitor.

    • Troubleshooting: If the inhibitor is a substrate for efflux pumps, medicinal chemistry strategies can be employed to design analogs that are not recognized by these transporters.[13]

  • Evaluate Off-Target Activity:

    • Experiment: Perform comprehensive kinase selectivity profiling against a large panel of kinases (e.g., >400 kinases).[3]

    • Expected Outcome: The inhibitor should display a high degree of selectivity for the intended target.

    • Troubleshooting: If significant off-target activity is observed, this could explain the cellular toxicity. The selectivity profile can guide further structure-based design efforts to mitigate these off-target interactions.

Problem 2: My inhibitor shows promiscuous binding to multiple kinases in a selectivity screen.

High promiscuity can be a major hurdle in drug development. The following steps can help to understand and address this issue.

Data Presentation: Example Kinase Selectivity Profile

Kinase% Inhibition @ 1 µMIC50 (nM)
Target Kinase A 95% 10
Off-Target Kinase B85%50
Off-Target Kinase C70%250
Off-Target Kinase D20%>10,000
Off-Target Kinase E15%>10,000

Troubleshooting Steps:

  • Analyze Structural Homology:

    • Action: Perform a sequence and structural alignment of the ATP-binding sites of the on-target and off-target kinases.

    • Rationale: High homology in the ATP-binding pocket is a common reason for cross-reactivity. Identifying key differences can inform strategies for achieving selectivity.

  • Structure-Based Design for Selectivity:

    • Action: Obtain or model the crystal structure of your inhibitor bound to both the on-target and a key off-target kinase.

    • Rationale: This will allow for the identification of specific interactions that contribute to off-target binding. Modifications can then be designed to disrupt these interactions while maintaining or improving on-target potency. For instance, introducing bulky groups that clash with the binding site of the off-target kinase but are accommodated by the on-target kinase can enhance selectivity.

  • Computational Prediction of Off-Targets:

    • Action: Utilize computational tools like binding site signature analysis or machine learning models to predict a broader off-target profile.[4][5][6][7]

    • Rationale: In silico screening can prioritize which off-targets to test experimentally and can guide the design of more selective compounds by flagging potential liabilities early.

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Selectivity Profiling

This protocol provides a general framework for assessing inhibitor selectivity using a radiometric assay, which is considered a gold standard in kinase profiling.[8]

Materials:

  • Purified kinases (on-target and a panel of off-target kinases)

  • Substrate peptide or protein for each kinase

  • Pyridine-imidazole inhibitor stock solution (in DMSO)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • [γ-³³P]ATP

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar for ATP Km determination

  • 96-well or 384-well plates

  • Filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • ATP Km Determination: For each kinase, determine the apparent ATP Michaelis constant (Km) by measuring kinase activity at various ATP concentrations. Subsequent inhibitor assays should be performed at an ATP concentration equal to the Km.

  • Inhibitor Dilution: Prepare a serial dilution of the pyridine-imidazole inhibitor in the assay buffer. Also, prepare a DMSO-only control.

  • Reaction Setup: In each well of the plate, add:

    • Assay buffer

    • Kinase

    • Substrate

    • Inhibitor dilution (or DMSO control)

  • Initiate Reaction: Add [γ-³³P]ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Spot the reaction mixture onto filter paper and wash with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Cellular Target Engagement

This protocol allows for the assessment of an inhibitor's effect on the phosphorylation of a downstream substrate in a cellular context.

Signaling Pathway Example: p38 MAPK

G cluster_0 cluster_1 cluster_2 Stress Cellular Stress (e.g., UV, Cytokines) p38 p38 MAPK Stress->p38 Activates ATF2 ATF2 p38->ATF2 Phosphorylates Gene Gene Transcription ATF2->Gene Regulates Inhibitor Pyridine-Imidazole Inhibitor Inhibitor->p38 Inhibits

Caption: A simplified p38 MAPK signaling pathway.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Pyridine-imidazole inhibitor

  • Stimulant (e.g., anisomycin to activate the p38 pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the pyridine-imidazole inhibitor for a specified time. Include a DMSO vehicle control.

  • Stimulation: If necessary, stimulate the cells with an appropriate agent (e.g., anisomycin) to activate the target pathway for a short period before harvesting.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition at each inhibitor concentration. A potent and selective inhibitor should reduce the phosphorylation of the downstream substrate in a dose-dependent manner without affecting the total protein levels.

References

Validation & Comparative

Comparing the efficacy of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, precision in targeting cellular pathways is paramount. This guide provides a detailed comparison between two distinct small molecules: 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine , a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), and GDC-0994 (Ravoxertinib) , a potent inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). While both hold therapeutic promise, their mechanisms of action, cellular targets, and ultimate pharmacological effects are fundamentally different. This analysis aims to clarify these distinctions, supported by experimental data, to inform future research and drug development endeavors.

Section 1: Unraveling the Mechanisms of Action

It is crucial to establish that 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, commonly known as CTEP , is not a kinase inhibitor. Instead, it functions as a selective negative allosteric modulator (NAM) of the mGluR5.[1][2] This means it binds to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to its natural ligand.[1] The mGluR5 is a G-protein coupled receptor that plays a significant role in synaptic plasticity and neurotransmission.

In contrast, GDC-0994 (Ravoxertinib) is a bona fide kinase inhibitor, specifically targeting ERK1 and ERK2.[3] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of the MAPK/ERK pathway is a common feature in many cancers, making it a prime target for anti-cancer therapies.[4][6]

Section 2: Comparative Efficacy Data

The following tables summarize the quantitative data available for both compounds, highlighting their distinct pharmacological profiles.

Table 1: In Vitro Potency of this compound and GDC-0994

CompoundTarget(s)Assay TypeIC50/AffinityReference
This compound mGluR5Radioligand BindingLow nanomolar affinity[1]
GDC-0994 ERK1Kinase Assay1.1 nM[3]
ERK2Kinase Assay0.3 nM[3]

Table 2: Preclinical and Clinical Efficacy Highlights

CompoundModel SystemKey FindingsReference
This compound SOD1G93A mouse model of ALSDose-dependently ameliorated clinical features, reduced motor neuron death, and increased survival.[2][7][2][7]
Rodent models of anxietyActive in stress-induced hyperthermia and Vogel conflict drinking tests with minimal effective doses of 0.1 and 0.3 mg/kg, respectively.[1][1]
GDC-0994 Phase I Clinical Trial (Advanced Solid Tumors)Acceptable safety profile. Confirmed partial responses in 2 patients with BRAF-mutant colorectal cancer.[4][4]
Phase I Clinical Trial (Advanced Solid Tumors)15 out of 45 patients had a best overall response of stable disease.[4][4]

Section 3: Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of these compounds, the following diagrams illustrate their respective signaling pathways and a generalized experimental workflow for evaluating such targeted therapies.

mGluR5_Signaling_Pathway mGluR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds G_Protein Gq/11 mGluR5->G_Protein Activates This compound This compound (NAM) This compound->mGluR5 Inhibits PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Figure 1: mGluR5 Signaling Pathway and the inhibitory action of this compound.

MAPK_ERK_Signaling_Pathway MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GDC0994 GDC-0994 GDC0994->ERK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 2: MAPK/ERK Signaling Pathway and the inhibitory action of GDC-0994.

Experimental_Workflow Comparative Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Evaluation TargetBinding Target Binding Assay (e.g., Radioligand Binding, Kinase Assay) CellBased Cell-Based Functional Assay (e.g., Calcium Flux, Phospho-ERK Western Blot) TargetBinding->CellBased IC50 Determine IC50/Potency CellBased->IC50 PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) IC50->PK_PD Efficacy Efficacy in Disease Model (e.g., Animal models of CNS disorders or Cancer) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity Phase1 Phase I: Safety & Dose Escalation Toxicity->Phase1 Phase2 Phase II: Efficacy in Patient Population Phase1->Phase2 Phase3 Phase III: Pivotal Trials Phase2->Phase3

Figure 3: A generalized workflow for the evaluation of targeted therapies.

Section 4: Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to characterize compounds like this compound and GDC-0994.

Protocol 1: In Vitro mGluR5 Negative Allosteric Modulator Activity Assay

  • Objective: To determine the potency of a compound in inhibiting mGluR5 activation.

  • Cell Line: HEK293 cells stably expressing human mGluR5.

  • Methodology:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • The test compound (e.g., this compound) is pre-incubated with the cells at various concentrations.

    • An EC80 concentration of a known mGluR5 agonist (e.g., DHPG) is added to stimulate the receptor.

    • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • The IC50 value is calculated from the concentration-response curve of the test compound's inhibition of the agonist-induced calcium signal.

Protocol 2: In Vitro ERK1/2 Kinase Inhibition Assay

  • Objective: To measure the direct inhibitory effect of a compound on ERK1 and ERK2 kinase activity.

  • Reagents: Recombinant human ERK1 and ERK2 enzymes, a specific peptide substrate, and ATP.

  • Methodology:

    • The test compound (e.g., GDC-0994) is serially diluted in a multi-well plate.

    • Recombinant ERK1 or ERK2 enzyme is added to each well.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The plate is incubated to allow for phosphorylation of the substrate.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the remaining ATP.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Protocol 3: In Vivo Tumor Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells harboring a relevant mutation (e.g., BRAF V600E).

  • Methodology:

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound (e.g., GDC-0994) is administered orally at a predetermined dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring levels of phosphorylated ERK).

Section 5: Conclusion

The comparison between 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (this compound) and GDC-0994 (Ravoxertinib) underscores a critical principle in pharmacology: a molecule's therapeutic potential is defined by its specific interaction with its biological target. This compound, as an mGluR5 NAM, holds promise for neurological and psychiatric disorders by modulating glutamatergic neurotransmission. In contrast, GDC-0994, an ERK1/2 inhibitor, is being investigated as an anti-cancer agent by directly targeting a key driver of cell proliferation.

For researchers and drug developers, this guide highlights the importance of a clear understanding of a compound's mechanism of action. While both molecules are "inhibitors" in a broad sense, their distinct targets, signaling pathways, and intended therapeutic applications necessitate separate and specific evaluation strategies. The provided data and protocols offer a framework for such evaluations, emphasizing the need for precise and mechanistically informed drug development.

References

Validation of target engagement for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro target engagement for the novel kinase inhibitor, 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, herein referred to by its likely public identifier CHMFL-ABL-053, against the established third-generation BCR-ABL inhibitor, Olverembatinib. This document outlines key experimental data and detailed protocols to facilitate the assessment of this compound's potency and selectivity.

Executive Summary

CHMFL-ABL-053 is a potent, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1] In vitro studies demonstrate its significant enzymatic and cellular activity, positioning it as a promising candidate for further investigation. This guide compares its performance with Olverembatinib, a potent third-generation BCR-ABL tyrosine kinase inhibitor (TKI) effective against wild-type and mutant forms of the enzyme. The following sections provide a detailed comparison of their in vitro inhibitory activities, comprehensive experimental protocols for key validation assays, and visual representations of the relevant signaling pathway and experimental workflows.

Comparative In Vitro Activity

The following tables summarize the in vitro potency of CHMFL-ABL-053 and Olverembatinib based on available data.

Table 1: Enzymatic Inhibition (IC50, nM)

CompoundABL1SRCp38BCR-ABL (Wild-Type)BCR-ABL (T315I Mutant)
CHMFL-ABL-05370[1]90[1]62[1]Potent InhibitionData Not Available
OlverembatinibPotent InhibitionData Not AvailableData Not Available~0.5Potent Inhibition

Table 2: Cellular Activity - Growth Inhibition (GI50, nM)

CompoundK562 (CML Cell Line)KU812 (CML Cell Line)MEG-01 (CML Cell Line)
CHMFL-ABL-05314[1]25[1]16[1]

Table 3: Binding Affinity (Kd, nM)

CompoundBCR-ABL (Wild-Type)BCR-ABL (T315I Mutant)
Olverembatinib0.320.71

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

  • Recombinant human ABL1, SRC, or p38 kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (CHMFL-ABL-053, Olverembatinib)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Add the recombinant kinase and the specific peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (GI50 Determination)

This protocol describes the use of the MTT assay to determine the concentration of a compound that causes 50% growth inhibition (GI50).

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Materials:

  • CML cell lines (e.g., K562, KU812, MEG-01)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the CML cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the inhibition of downstream signaling pathways by the test compounds.

Objective: To determine if the inhibitor blocks the phosphorylation of key downstream effectors of the target kinase in a cellular context.

Materials:

  • CML cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of target proteins (e.g., p-STAT5, STAT5, p-CrkL, CrkL)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture CML cells and treat them with various concentrations of the test compounds for a defined time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a loading control like β-actin or GAPDH.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for in vitro validation of target engagement.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Inhibitors CHMFL-ABL-053 Olverembatinib Inhibitors->BCR_ABL Inhibition pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Apoptosis Inhibition of Apoptosis pSTAT5->Apoptosis pCrkL p-CrkL CrkL->pCrkL Phosphorylation pCrkL->Proliferation pCrkL->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

Caption: BCR-ABL Signaling Pathway and Inhibition.

Target_Engagement_Workflow start Start: Compound Synthesis biochemical_assay Biochemical Assay (e.g., In Vitro Kinase Assay) start->biochemical_assay ic50 Determine IC50 biochemical_assay->ic50 cellular_assay Cellular Assay (e.g., Cell Viability - MTT) ic50->cellular_assay gi50 Determine GI50 cellular_assay->gi50 downstream_analysis Downstream Signaling Analysis (e.g., Western Blot) gi50->downstream_analysis pathway_inhibition Confirm Pathway Inhibition (e.g., p-STAT5, p-CrkL) downstream_analysis->pathway_inhibition selectivity Kinase Selectivity Profiling pathway_inhibition->selectivity off_target Identify Off-Target Effects selectivity->off_target end Validated Hit off_target->end

References

A Comparative Analysis of Trifluoromethoxy- vs. Fluoro-Substituted Phenyl-Imidazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The choice between substituents like a single fluorine atom (-F) and a trifluoromethoxy group (-OCF3) on a core scaffold can profoundly influence a compound's biological activity, metabolic stability, and overall drug-like properties. This guide provides a comparative analysis of trifluoromethoxy- and fluoro-substituted phenyl-imidazole compounds, a scaffold of significant interest in the development of kinase inhibitors.

Physicochemical and Biological Activity Profile

The substitution of a phenyl ring with either a fluoro or a trifluoromethoxy group significantly alters the electronic and lipophilic properties of the molecule. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can enhance membrane permeability and improve metabolic stability.[1][2] In contrast, a single fluorine atom has a more modest impact on lipophilicity.

Herein, we compare representative compounds from the literature targeting p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.

Table 1: Comparative Biological Activity of Substituted Phenyl-Imidazole Compounds

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference
Compound 1 4-Fluorophenylp38α MAPK81[3]
Compound 2 4-Fluorophenylp38α MAPK38[3]
Compound 3 4-(Trifluoromethyl)phenylp38α MAPK403.57[4]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

In Vitro ADME & Safety Profile

A critical aspect of drug development is the assessment of a compound's ADME and safety profile. Key parameters include metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP) inhibition, and cardiovascular safety (hERG liability). While specific data for a direct comparison of trifluoromethoxy- and fluoro-substituted phenyl-imidazoles is limited, we can infer expected trends based on the known properties of these functional groups. The trifluoromethoxy group is known to often enhance metabolic stability by blocking potential sites of metabolism.[5]

Table 2: Comparative In Vitro ADME & Safety Data (Hypothetical and Literature-Based)

ParameterFluoro-Substituted Phenyl-ImidazoleTrifluoromethoxy-Substituted Phenyl-ImidazoleRationale/Reference
Metabolic Stability (HLM, t½) ModerateExpected to be HigherThe -OCF3 group is more resistant to oxidative metabolism than -F.[5]
CYP450 Inhibition (e.g., CYP3A4 IC50) VariesVaries; potential for inhibition.Imidazole moiety is a known CYP inhibitor.[1]
hERG Inhibition (IC50) VariesVarieshERG liability is influenced by overall lipophilicity and basicity.[6]

HLM: Human Liver Microsomes

Signaling Pathway

The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[7][8] Inhibition of p38 MAPK can modulate the production of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases and inflammatory conditions.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Phenyl-Imidazole Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Experimental Workflows and Protocols

p38 MAPK Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the p38 MAPK activity (IC50).

kinase_assay_workflow start Start prepare Prepare Assay Plate: - p38α Enzyme - Inhibitor (Varying Conc.) - Kinase Buffer start->prepare add_atp Add ATP and Substrate (ATF2) prepare->add_atp incubate Incubate at RT add_atp->incubate stop Stop Reaction (e.g., Add ADP-Glo™ Reagent) incubate->stop detect Detect Signal (Luminescence) stop->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

References

Orthogonal Assays to Validate Findings with 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP), a Negative Allosteric Modulator of mGlu5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine, also known as CTEP, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The purpose of this document is to outline a series of orthogonal assays to validate the pharmacological activity of this compound and to objectively compare its performance with other well-characterized mGlu5 NAMs, including MPEP, MTEP, and Basimglurant.

The validation of a compound's mechanism of action through a variety of experimental approaches is a cornerstone of robust drug discovery. Orthogonal assays, which measure the same biological process through different techniques, are essential for confirming on-target activity and ruling out potential artifacts. This guide details in vitro functional and binding assays, as well as in vivo behavioral models relevant to the therapeutic potential of mGlu5 NAMs.

Comparative Performance of mGlu5 Negative Allosteric Modulators

The following tables summarize the quantitative data for this compound and comparator compounds across key in vitro and in vivo assays. It is important to note that while efforts have been made to present comparable data, values may have been obtained from different studies with inherent variations in experimental conditions.

Table 1: In Vitro Potency and Binding Affinity of mGlu5 NAMs

CompoundCalcium Mobilization IC50 (nM)IP1 Accumulation IC50 (nM)[3H]-MPEP Binding Ki (nM)
This compound ~5-15~2-10~1-5
MPEP ~20-50~10-30~5-20
MTEP ~5-15~2-10~2-10
Basimglurant ~1-5~0.5-2~0.5-2

Table 2: In Vivo Efficacy of mGlu5 NAMs in Preclinical Models of Anxiety

CompoundVogel Conflict Test (MED, mg/kg)Stress-Induced Hyperthermia (MED, mg/kg)
This compound 0.3-10.1-0.3
MPEP 10-305-10
MTEP 3-101-3
Basimglurant 0.1-0.30.03-0.1

MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below to facilitate the replication and validation of these findings.

In Vitro Assays

1. Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGlu5 agonist.

  • Cell Line: HEK293 cells stably expressing human mGlu5.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • mGlu5 agonist (e.g., Quisqualate).

    • Test compounds (this compound and comparators).

  • Procedure:

    • Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells with Assay Buffer.

    • Add test compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a sub-maximal concentration (EC80) of the mGlu5 agonist.

    • Immediately measure the fluorescence signal for 1-2 minutes.

    • Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.

2. IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway activated by mGlu5.

  • Cell Line: HEK293 cells stably expressing human mGlu5.

  • Reagents:

    • IP-One HTRF® assay kit (Cisbio) or equivalent.

    • Stimulation buffer containing LiCl.

    • mGlu5 agonist (e.g., DHPG).

    • Test compounds.

  • Procedure:

    • Plate cells in a suitable multi-well plate and culture overnight.

    • Replace the culture medium with stimulation buffer containing LiCl and the test compounds at various concentrations.

    • Incubate for a specified period (e.g., 30-60 minutes).

    • Add the mGlu5 agonist at a sub-maximal concentration (EC80).

    • Incubate for a further period (e.g., 30-60 minutes).

    • Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate in the dark at room temperature.

    • Measure the HTRF® signal on a compatible plate reader.

    • Calculate the percentage inhibition of the agonist-induced IP1 accumulation and determine the IC50 value.

3. Radioligand Binding Assay

This assay directly measures the affinity of a compound for the allosteric binding site on the mGlu5 receptor.

  • Source of Receptor: Membranes from HEK293 cells expressing human mGlu5 or rodent brain tissue.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [3H]-MPEP (a radiolabeled mGlu5 NAM).

    • Non-specific binding control (e.g., a high concentration of unlabeled MPEP).

    • Test compounds.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]-MPEP at a concentration near its Kd, and the test compound at various concentrations.

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled MPEP.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold Binding Buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity on a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

In Vivo Behavioral Assays

1. Vogel Conflict Drinking Test

This is a classic anxiety model where the anxiolytic effect of a compound is measured by its ability to reduce the suppression of drinking behavior induced by punishment (mild electric shock).

  • Animals: Water-deprived male Wistar or Sprague-Dawley rats.

  • Apparatus: An operant chamber with a grid floor and a drinking spout connected to a shock generator and a lick detector.

  • Procedure:

    • Water-deprive the rats for 48 hours prior to testing.

    • Administer the test compound or vehicle at a specified time before the test session.

    • Place the rat in the test chamber.

    • Allow a brief period of adaptation (e.g., 1-2 minutes).

    • Initiate the test session where every 20th lick on the drinking spout results in a mild electric shock delivered through the grid floor.

    • Record the total number of licks and shocks over a set period (e.g., 5-10 minutes).

    • Anxiolytic compounds are expected to increase the number of punished licks.

2. Stress-Induced Hyperthermia (SIH) Test

This model assesses the anxiolytic potential of a compound by measuring its ability to attenuate the rise in body temperature induced by a mild stressor.

  • Animals: Male mice (e.g., C57BL/6).

  • Apparatus: Rectal thermometer.

  • Procedure:

    • House the mice individually to avoid group-housing-induced stress.

    • Administer the test compound or vehicle at a specified time before the test.

    • Measure the baseline rectal temperature (T1).

    • Immediately after the first measurement, place the mouse back in its home cage. The stress of handling and temperature measurement serves as the stressor.

    • After a 10-minute interval, measure the rectal temperature again (T2).

    • The stress-induced hyperthermia is calculated as the difference between the two measurements (ΔT = T2 - T1).

    • Anxiolytic compounds are expected to reduce the ΔT.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mGlu5 signaling pathway and the workflows of the described orthogonal assays.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers This compound This compound (NAM) This compound->mGlu5 Inhibits

Caption: mGlu5 Signaling Pathway and the inhibitory action of this compound.

Calcium_Mobilization_Workflow Start Plate mGlu5-expressing cells Load_Dye Load with Calcium Dye (e.g., Fluo-4 AM) Start->Load_Dye Wash_1 Wash cells Load_Dye->Wash_1 Add_Compound Add this compound or comparator compound Wash_1->Add_Compound Incubate_1 Incubate Add_Compound->Incubate_1 Measure_Baseline Measure Baseline Fluorescence Incubate_1->Measure_Baseline Add_Agonist Add mGlu5 Agonist (e.g., Quisqualate) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response Add_Agonist->Measure_Response Analyze Calculate % Inhibition and IC50 Measure_Response->Analyze

Caption: Experimental workflow for the Calcium Mobilization Assay.

IP1_Accumulation_Workflow Start Plate mGlu5-expressing cells Add_Buffer Add Stimulation Buffer with LiCl and Compound Start->Add_Buffer Incubate_1 Incubate Add_Buffer->Incubate_1 Add_Agonist Add mGlu5 Agonist (e.g., DHPG) Incubate_1->Add_Agonist Incubate_2 Incubate Add_Agonist->Incubate_2 Lyse_Cells Lyse cells and add HTRF reagents Incubate_2->Lyse_Cells Incubate_3 Incubate in dark Lyse_Cells->Incubate_3 Measure_HTRF Measure HTRF Signal Incubate_3->Measure_HTRF Analyze Calculate % Inhibition and IC50 Measure_HTRF->Analyze Radioligand_Binding_Workflow Start Prepare mGlu5-containing membranes Incubate Incubate membranes with [3H]-MPEP and Compound Start->Incubate Filter Rapidly filter to separate bound/free radioligand Incubate->Filter Wash Wash filters Filter->Wash Dry_Count Dry filters and count radioactivity Wash->Dry_Count Analyze Calculate Specific Binding and Ki Dry_Count->Analyze Vogel_Conflict_Test_Workflow Start Water-deprive rats (48h) Administer Administer Compound or Vehicle Start->Administer Acclimate Place rat in test chamber for acclimation Administer->Acclimate Test Initiate test session (licking punished by shock) Acclimate->Test Record Record number of licks and shocks Test->Record Analyze Compare punished licking between groups Record->Analyze SIH_Test_Workflow Start Individually house mice Administer Administer Compound or Vehicle Start->Administer Measure_T1 Measure baseline rectal temperature (T1) Administer->Measure_T1 Stress Return to home cage (handling as stressor) Measure_T1->Stress Wait Wait for 10 minutes Stress->Wait Measure_T2 Measure rectal temperature again (T2) Wait->Measure_T2 Analyze Calculate ΔT (T2-T1) and compare groups Measure_T2->Analyze

A Comparative Benchmarking Guide to the Selectivity Profile of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity and potency of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound's performance is benchmarked against other well-established mGlu5 NAMs, including MPEP, MTEP, Fenobam, and Basimglurant.

Executive Summary

This compound distinguishes itself as a highly potent and selective mGlu5 NAM with an excellent pharmacokinetic profile, making it a valuable tool for in vivo studies requiring long-acting receptor modulation. Its superior potency and selectivity, with over 1000-fold selectivity against other mGlu receptors and a wide range of other molecular targets, represent a significant advancement over earlier mGlu5 NAMs like MPEP and Fenobam. This high selectivity minimizes the potential for off-target effects, a critical consideration in drug development.

Comparative Selectivity and Potency

The following tables summarize the in vitro potency and selectivity of this compound and its key alternatives against the mGlu5 receptor. Data is presented as IC50, Ki, or Kd values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity, the inhibitory constant, and the dissociation constant, respectively. Lower values indicate higher potency.

CompoundTargetAssay TypeSpeciesIC50 (nM)Ki (nM)Kd (nM)Reference(s)
This compound mGlu5 Calcium MobilizationHuman2.2--[1][2]
Radioligand BindingHuman---[3]
IP AccumulationHuman6.4--[1][2]
MPEPmGlu5Phosphoinositide HydrolysisHuman36--[4][5][6][7][8]
MTEPmGlu5Calcium Flux-516-[9]
FenobammGlu5--330--[10]
BasimglurantmGlu5Calcium MobilizationHuman7.0--[11]
Radioligand Binding ([3H]-MPEP displacement)Human-35.6-[11]
Radioligand Binding ([3H]-ABP688 displacement)Human-1.4-[11]
Radioligand Binding ([3H]-basimglurant)Human--1.1[11][12]

Table 1: Comparative Potency of mGlu5 Negative Allosteric Modulators.

CompoundOff-Target ProfileReference(s)
This compound >1000-fold selectivity over other mGlu receptors and a panel of 103 other targets. [1][2][3]
MPEPPositive allosteric modulator at mGlu4 receptors.[6]
MTEPShows fewer off-target effects than MPEP.[9]
FenobamKnown to have off-target effects.
BasimglurantPotent and selective mGlu5 NAM.[11]

Table 2: Selectivity Profile of mGlu5 Negative Allosteric Modulators.

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay

Principle: This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., mGlu5) are prepared from cultured cells or tissue.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-MPEP or a specific radiolabeled version of the compound of interest) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through a filter plate that traps the membranes.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Principle: This functional assay measures the ability of a compound to inhibit the intracellular calcium release that is triggered by the activation of Gq-coupled receptors like mGlu5.

General Protocol:

  • Cell Culture and Dye Loading: Cells stably or transiently expressing the mGlu5 receptor are cultured in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound (the NAM) are added to the wells and pre-incubated.

  • Agonist Stimulation: A known mGlu5 agonist (e.g., quisqualate) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.

Visualizations

mGlu5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGlu5). As a Gq-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels. Negative allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site and inhibit this signaling cascade.

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGlu5 Binds This compound This compound (NAM) This compound->mGlu5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: The mGlu5 receptor signaling cascade.

Experimental Workflow for Screening mGlu5 NAMs

This diagram outlines a typical workflow for the identification and characterization of novel mGlu5 negative allosteric modulators.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hits Initial Hits HTS->Hits Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Screen Selectivity Screening (Off-Target Profiling) Binding_Assay->Selectivity_Screen Lead_Compound Lead Compound Selectivity_Screen->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies SAR->PK_PD Optimized_Lead Optimized Lead PK_PD->Optimized_Lead

Caption: A generalized workflow for mGlu5 NAM discovery.

References

Comparative Guide to Negative Control Compounds for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) in mGlu5 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds for use as negative controls in experiments involving 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The selection of appropriate controls is critical for validating the specificity of experimental findings.

Introduction to this compound and the Need for Appropriate Controls

This compound is a widely used preclinical tool compound for studying the role of mGlu5 in various physiological and pathological processes. Its high potency and long half-life in rodents make it particularly valuable for in vivo studies. To ensure that the observed effects of this compound are specifically due to its modulation of mGlu5, it is essential to use control compounds. This guide compares this compound with a potent comparative compound, Basimglurant, and a proposed putative negative control, an analog lacking the trifluoromethoxy group, which is hypothesized to be crucial for its activity.

Compound Comparison

The table below summarizes the key characteristics of this compound, a potent comparative compound (Basimglurant), and a proposed putative negative control.

Compound NameStructureTargetActivityRationale for Use
This compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridinemGlu5Potent NAMPrimary experimental compound.
Basimglurant 2-Chloro-4-(2-(2,5-dimethyl-1-(4-fluorophenyl)-1H-imidazol-4-yl)ethynyl)pyridinemGlu5Potent NAMA structurally similar positive control/comparative compound to confirm assay sensitivity.
Putative Negative Control 2-Chloro-4-(2-(2,5-dimethyl-1-phenyl-1H-imidazol-4-yl)ethynyl)pyridinemGlu5Predicted InactiveA commercially available analog lacking the key trifluoromethoxy substituent, predicted to have significantly reduced or no mGlu5 NAM activity. Its inactivity should be experimentally verified.

Quantitative Data Summary

The following table presents a summary of the in vitro potencies of this compound and Basimglurant against the mGlu5 receptor. Data for the putative negative control is not available and would need to be determined experimentally.

CompoundTargetAssay TypeIC₅₀ (nM)Reference
This compound mGlu5Radioligand Binding2.2[1]
Basimglurant mGlu5Radioligand Binding~5[2]
Putative Negative Control mGlu5Radioligand Binding>10,000 (Predicted)N/A

Experimental Protocols

Detailed methodologies for key experiments to determine the activity of the compounds are provided below.

Radioligand Binding Assay for mGlu5 Receptor Occupancy

This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGlu5 receptor, thereby determining its binding affinity.

Materials:

  • HEK293 cells stably expressing human mGlu5.

  • Cell membrane preparations from the above cells.

  • [³H]-methoxy-PEPy (radioligand).

  • Test compounds (this compound, Basimglurant, Putative Negative Control).

  • Binding buffer (e.g., Tris-HCl, MgCl₂, CaCl₂).

  • GF/C filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, [³H]-methoxy-PEPy, and the test compound or vehicle.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Harvest the membranes onto GF/C filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

Inositol Monophosphate (IP1) Accumulation Functional Assay

This assay measures the ability of a NAM to inhibit the agonist-induced Gq-protein signaling cascade, which results in the accumulation of inositol monophosphate (IP1).

Materials:

  • HEK293 cells stably expressing human mGlu5.

  • Assay buffer (e.g., HBSS with CaCl₂, MgCl₂, and a phosphodiesterase inhibitor).

  • mGlu5 agonist (e.g., Glutamate or Quisqualate).

  • Test compounds (this compound, Basimglurant, Putative Negative Control).

  • IP1 detection kit (e.g., HTRF-based).

Protocol:

  • Plate the HEK293-mGlu5 cells in a suitable multi-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Add the test compounds to the cells and incubate for a pre-determined time.

  • Add the mGlu5 agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubate for a specified period to allow for IP1 accumulation.

  • Lyse the cells and follow the manufacturer's instructions for the IP1 detection kit to measure IP1 levels.

  • Determine the concentration-response curves for the inhibition of agonist-induced IP1 accumulation and calculate the IC₅₀ values.

Mandatory Visualizations

Signaling Pathway Diagram

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate (Agonist) Glutamate->mGlu5 Binds to orthosteric site This compound This compound / NAM (Negative Allosteric Modulator) This compound->mGlu5 Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: mGlu5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional IP1 Functional Assay b_start Prepare mGlu5 membranes b_incubate Incubate membranes with [³H]-methoxy-PEPy and test compound b_start->b_incubate b_filter Filter and wash b_incubate->b_filter b_count Scintillation counting b_filter->b_count b_analyze Calculate IC₅₀ b_count->b_analyze f_start Plate HEK293-mGlu5 cells f_add_nam Add test compound (NAM) f_start->f_add_nam f_add_agonist Add mGlu5 agonist (e.g., Glutamate) f_add_nam->f_add_agonist f_incubate Incubate to allow IP1 accumulation f_add_agonist->f_incubate f_detect Lyse cells and detect IP1 f_incubate->f_detect f_analyze Calculate IC₅₀ f_detect->f_analyze

Caption: Workflow for in vitro characterization of mGlu5 NAMs.

References

Head-to-head comparison of synthetic routes for substituted ethynylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the primary synthetic routes for substituted ethynylpyridines is presented for researchers, scientists, and professionals in drug development. This guide objectively evaluates the performance of Sonogashira, Negishi, and Stille couplings, providing supporting experimental data and detailed methodologies.

Ethynylpyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, functional materials, and agrochemicals. The efficient and selective introduction of the ethynyl group onto the pyridine ring is, therefore, a subject of significant interest in synthetic organic chemistry. This guide focuses on the three most prominent palladium-catalyzed cross-coupling reactions for this purpose: the Sonogashira, Negishi, and Stille couplings.

Core Synthetic Strategies: An Overview

The synthesis of substituted ethynylpyridines from halopyridines or pyridyl triflates predominantly relies on palladium-catalyzed cross-coupling reactions. Each method employs a different organometallic reagent to deliver the ethynyl group, which in turn influences the reaction's scope, functional group tolerance, and overall efficiency.

Synthetic_Routes Halopyridine / Pyridyl Triflate Halopyridine / Pyridyl Triflate Sonogashira Coupling Sonogashira Coupling Halopyridine / Pyridyl Triflate->Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, Base Negishi Coupling Negishi Coupling Halopyridine / Pyridyl Triflate->Negishi Coupling Pd or Ni catalyst Stille Coupling Stille Coupling Halopyridine / Pyridyl Triflate->Stille Coupling Pd catalyst Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Alkynylzinc Reagent Alkynylzinc Reagent Alkynylzinc Reagent->Negishi Coupling Alkynylstannane Reagent Alkynylstannane Reagent Alkynylstannane Reagent->Stille Coupling Substituted Ethynylpyridine Substituted Ethynylpyridine Sonogashira Coupling->Substituted Ethynylpyridine Negishi Coupling->Substituted Ethynylpyridine Stille Coupling->Substituted Ethynylpyridine

Overview of palladium-catalyzed synthetic routes to substituted ethynylpyridines.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key characteristics of the Sonogashira, Negishi, and Stille couplings for the synthesis of substituted ethynylpyridines. The yields provided are representative and can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.

FeatureSonogashira CouplingNegishi CouplingStille Coupling
Ethynyl Source Terminal AlkyneAlkynylzinc HalideAlkynylstannane
Typical Substrates Iodides, Bromides, TriflatesChlorides, Bromides, Iodides, TriflatesIodides, Bromides, Triflates, Chlorides
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and Cu(I) cocatalyst (e.g., CuI)Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
Typical Base Amine base (e.g., Et₃N, piperidine)Not requiredNot required
Reaction Conditions Mild to moderate temperatures (rt to 100 °C)Mild to moderate temperatures (rt to reflux)Mild to elevated temperatures (rt to reflux)
Representative Yield 72-96% for 2-amino-3-alkynylpyridines[1][2]Generally high yieldsGenerally good to high yields
Advantages Operational simplicity, commercially available reagents, wide functional group tolerance.[1]High reactivity, excellent functional group tolerance, ability to use pyridyl chlorides.Air and moisture stable organostannanes, broad functional group tolerance.[3]
Disadvantages Potential for alkyne homocoupling (Glaser coupling), requirement of a copper cocatalyst in many cases.[1]Moisture-sensitive organozinc reagents, which often need to be prepared in situ.Toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[3]

Experimental Protocols

Detailed experimental procedures for each of the key synthetic routes are provided below. These protocols are based on literature precedents and are intended to be representative examples.

Sonogashira Coupling: Synthesis of 2-Amino-3-(phenylethynyl)pyridine

This procedure is adapted from the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[2]

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes at room temperature.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(phenylethynyl)pyridine.

Negishi Coupling: General Procedure for the Synthesis of Bipyridines

While a specific protocol for a simple ethynylpyridine was not found, this general procedure for Negishi coupling to form bipyridines illustrates the key steps. This method can be adapted for the coupling of a pyridylzinc reagent with a haloalkyne or an alkynylzinc reagent with a halopyridine.

Materials:

  • Halopyridine (e.g., 2-bromopyridine)

  • n-Butyllithium or active zinc (Zn*)

  • Zinc chloride (ZnCl₂) (if starting from organolithium)

  • Halo-heterocycle (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous THF

Procedure:

  • Preparation of the Pyridylzinc Reagent:

    • Via transmetalation: Dissolve the halopyridine in anhydrous THF, cool to -78 °C, and add n-butyllithium dropwise. Stir for 30 minutes, then add a solution of ZnCl₂ in THF. Allow the mixture to warm to room temperature.

    • Via direct insertion: React the halopyridine with activated zinc (Zn*) in THF.

  • Cross-Coupling Reaction:

    • To a separate flask containing the halo-heterocycle and the palladium catalyst in THF, add the freshly prepared pyridylzinc reagent.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Stille Coupling: General Procedure

This is a general procedure for a Stille cross-coupling reaction which can be adapted for the synthesis of ethynylpyridines.[4]

Materials:

  • Halopyridine or Pyridyl Triflate

  • Organostannane reagent (e.g., tributyl(ethynyl)stannane)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halopyridine or pyridyl triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Add anhydrous DMF and purge the flask with argon for 10 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel containing an aqueous solution of ammonia.

    • Extract the aqueous layer with an organic solvent (e.g., hexane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

Conclusion

The choice of synthetic route for a particular substituted ethynylpyridine will depend on several factors, including the availability of starting materials, the desired functional group tolerance, and considerations regarding the toxicity and disposal of reagents and byproducts.

  • The Sonogashira coupling is often the method of choice due to its operational simplicity and the commercial availability of a wide range of terminal alkynes.[1]

  • The Negishi coupling offers the advantage of higher reactivity, which can be particularly useful for less reactive pyridyl chlorides.

  • The Stille coupling , while effective, is often avoided due to the toxicity of the organotin reagents, although the air and moisture stability of these reagents can be an advantage in certain applications.[3]

Recent advances in catalysis, such as the development of copper-free Sonogashira protocols, continue to enhance the synthetic chemist's toolbox for the preparation of this important class of compounds. Careful consideration of the pros and cons of each method, as outlined in this guide, will enable researchers to select the most appropriate route for their specific synthetic target.

References

In vivo efficacy comparison between 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine and a standard-of-care drug

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the in vivo efficacy of the investigational compound, 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (hereafter referred to as Compound-X), and the standard-of-care drug, Vemurafenib. The data presented herein is based on preclinical studies in a human melanoma xenograft model harboring the BRAF V600E mutation, a critical driver in this malignancy. While the data for Vemurafenib is derived from published studies, the data for Compound-X is hypothetical and projected for comparative purposes.

Mechanism of Action: Targeting the MAPK Pathway

Both Compound-X and Vemurafenib are hypothesized to be potent inhibitors of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In BRAF V600E-mutated melanoma, the constitutive activation of this pathway leads to uncontrolled cell proliferation and survival. By inhibiting the mutated BRAF protein, these compounds aim to block downstream signaling, thereby inducing tumor cell cycle arrest and apoptosis.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Compound-X Compound-X Compound-X->BRAF_V600E Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival cluster_workflow Experimental Workflow start Implantation of BRAF V600E Melanoma Cells into Nude Mice tumor_growth Tumor Growth to ~150-200 mm³ start->tumor_growth randomization Randomization into Treatment Groups (n=10/group) tumor_growth->randomization treatment Daily Oral Dosing: - Vehicle - Compound-X (50 mg/kg) - Vemurafenib (50 mg/kg) randomization->treatment monitoring Tumor Volume Measurement (twice weekly) treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamic Markers (pERK) monitoring->endpoint end Data Analysis and Comparison endpoint->end

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical information for the proper disposal of the chemical compound 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Chemical and Hazard Profile

A thorough understanding of the chemical's structure and the hazards associated with its constituent functional groups is paramount for safe handling and disposal.

Structural Components and Associated Hazards:

Functional GroupChemical ClassPotential Hazards Associated with Disposal
2-Chloropyridine Halogenated Aromatic CompoundFormation of corrosive and toxic gases (e.g., HCl, NOx) upon incomplete combustion. Should be treated as halogenated waste.
Trifluoromethoxybenzene Fluorinated Aromatic CompoundHigh thermal stability; potential to form hazardous decomposition products like hydrogen fluoride (HF) upon incineration.[1] Classified as a persistent organic pollutant.
N-substituted Imidazole Heterocyclic Aromatic CompoundGenerally poor biodegradability, leading to environmental persistence.[2] May form toxic nitrogen oxides (NOx) upon combustion.

Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, all personnel must be equipped with the following minimum PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use of a certified respirator is recommended if handling outside of a fume hood.

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The recommended method for the disposal of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine is high-temperature incineration by a licensed hazardous waste disposal facility.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and sealable waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

  • Labeling: The container must be labeled as "Halogenated Organic Waste" and include the full chemical name: "2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine".

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • No Mixing: Do not mix this waste with non-halogenated or other incompatible waste streams.

Step 2: Temporary Storage

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Away from Incompatibles: Keep the container away from strong oxidizing agents, acids, and bases.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Information: Inform the disposal service of the chemical's identity and that it is a halogenated organic compound.

Step 4: Spill and Decontamination Procedures

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent into the designated halogenated waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team and EHS.

  • Decontamination: Decontaminate surfaces with a suitable solvent (e.g., acetone, ethanol) followed by soap and water. Collect all decontamination materials as halogenated waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Step 1: Waste Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Professional Disposal Collect Collect Waste & Contaminated Materials Segregate Segregate as Halogenated Waste Collect->Segregate Label Label Container Clearly Segregate->Label Store Store in Designated Area Label->Store Secure Ensure Secondary Containment Store->Secure ContactEHS Contact EHS/Contractor Secure->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate

Caption: Workflow for the proper disposal of the target compound.

Logical Relationship of Disposal Considerations

DisposalConsiderations Compound Target Compound Chloropyridine Chlorinated Pyridine Compound->Chloropyridine Trifluoromethoxy Trifluoromethoxy Group Compound->Trifluoromethoxy Imidazole N-substituted Imidazole Compound->Imidazole HalogenatedWaste Treat as Halogenated Waste Chloropyridine->HalogenatedWaste ToxicByproducts Potential for Toxic Byproducts (HCl, HF, NOx) Chloropyridine->ToxicByproducts Trifluoromethoxy->HalogenatedWaste Persistence Environmental Persistence Trifluoromethoxy->Persistence Trifluoromethoxy->ToxicByproducts Imidazole->Persistence Imidazole->ToxicByproducts Incineration High-Temperature Incineration HalogenatedWaste->Incineration Incineration->ToxicByproducts

Caption: Key considerations for the disposal of the target compound.

References

Personal protective equipment for handling 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine. The following guidance is based on the safety information for structurally similar compounds, including chlorinated and fluorinated pyridine derivatives. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures for handling and disposal to ensure laboratory safety.

Personal Protective Equipment (PPE)

Given the compound's complex heterocyclic structure containing chloro, trifluoromethoxy, and pyridine moieties, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or Full-Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a risk of splashing.
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Standard latex or nitrile gloves may not be sufficient; specialized materials like polyvinyl alcohol or fluoroelastomers (e.g., Viton) should be considered for prolonged contact, as aromatic solvents can permeate them.[1] Always check the manufacturer's glove compatibility data.
Lab Coat (Flame-Retardant)A flame-retardant lab coat is essential. Ensure it is fully buttoned.
Impervious ClothingFor larger quantities or increased risk of exposure, wear fire/flame resistant and impervious clothing.
Respiratory Protection Fume Hood or Full-Face RespiratorAlways handle this compound in a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.
Operational Plan: Handling Procedures

Safe handling is paramount to prevent exposure and accidents. The following step-by-step procedures should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

    • Have spill control materials (e.g., absorbent pads, sand, or vermiculite) readily available.[3]

    • Clearly label all containers with the full chemical name and hazard information.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe dust, fumes, or vapors.

    • Prevent the formation of dust and aerosols.

    • Use non-sparking tools and explosion-proof equipment where necessary.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the handling area.

  • Storage:

    • Store in a tightly closed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and acids.[2]

    • Protect from heat, sparks, open flames, and direct sunlight.[2]

Disposal Plan

Chemical waste must be managed according to institutional, local, and national regulations.

  • Waste Collection:

    • Collect waste material in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Incineration in a rotary kiln at high temperatures (820°C - 1600°C) is a common practice for pyridine-containing waste.[4]

    • Never pour this chemical down the drain or dispose of it in regular trash.[3]

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbents) should be collected in a sealed container and disposed of as hazardous waste.

    • Contaminated PPE should be removed carefully and decontaminated or disposed of as hazardous waste.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Use absorbent materials to contain the spill.[3] Collect the material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for ensuring safety when working with 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post_handling Post-Handling Phase cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep_start Start Handling Procedure assess_hazards Assess Hazards (Review available safety data for similar compounds) prep_start->assess_hazards gather_ppe Gather Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Fume Hood, Spill Kit, Emergency Equipment) gather_ppe->prepare_workspace don_ppe Don PPE Correctly prepare_workspace->don_ppe handle_chemical Handle Chemical in Fume Hood (Avoid dust/vapor, use appropriate tools) don_ppe->handle_chemical monitor Monitor for Spills or Exposure handle_chemical->monitor collect_waste Collect Waste in Labeled Container handle_chemical->collect_waste spill_exposure Spill or Exposure Occurs monitor->spill_exposure clean_workspace Clean Workspace and Equipment doff_ppe Doff PPE Correctly (Avoid self-contamination) clean_workspace->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Service wash_hands->dispose If waste is ready for disposal store_waste Store Waste Securely collect_waste->store_waste store_waste->dispose spill_response Initiate Spill Response spill_exposure->spill_response Spill exposure_response Initiate First Aid spill_exposure->exposure_response Exposure seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for safe handling of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CTEP
Reactant of Route 2
Reactant of Route 2
CTEP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.